3-Bromo-2-methylacrylonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDVRKEPBGVMB-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150163-13-6 | |
| Record name | 3-Bromo-2-methylacrylonitrile, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Discovery of 3-Bromo-2-methylacrylonitrile
The following technical guide details the synthesis, mechanism, and application of 3-Bromo-2-methylacrylonitrile , designed for researchers in organic synthesis and drug discovery.
Executive Summary
3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) is a functionalized vinyl halide and nitrile building block.[1] It serves as a critical intermediate in the synthesis of complex heterocyclic pharmacophores and functionalized polymers. Its dual functionality—possessing an electrophilic nitrile group and a reactive vinyl bromide—makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) and Michael addition sequences.
This guide outlines a robust, scalable two-step synthetic pathway: electrophilic bromination of methacrylonitrile followed by regioselective dehydrobromination .
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 3-Bromo-2-methylprop-2-enenitrile |
| CAS Number | 150163-13-6 |
| Molecular Formula | C₄H₄BrN |
| Molecular Weight | 145.99 g/mol |
| Appearance | Clear to pale yellow liquid |
| Density | ~1.51 g/mL |
| Boiling Point | ~65-70 °C (at reduced pressure, est.)[2] |
| Stereochemistry | Typically isolated as an E/Z mixture |
| Hazards | Toxic (Nitrile), Lachrymator, Skin Irritant |
Synthetic Strategy: The Bromination-Elimination Pathway
The most reliable route to 3-bromo-2-methylacrylonitrile avoids expensive transition metals, utilizing classical halogenation-elimination chemistry. This pathway offers high atom economy and scalability.
Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the purified target.
Figure 1: Step-wise synthetic workflow for the production of 3-Bromo-2-methylacrylonitrile.
Detailed Experimental Protocol
Phase 1: Electrophilic Addition (Bromination)
Objective: Convert methacrylonitrile to 2,3-dibromo-2-methylpropionitrile.
-
Reagents: Methacrylonitrile (1.0 eq), Bromine (Br₂, 1.05 eq), Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Precaution: Methacrylonitrile is prone to polymerization. Ensure the starting material contains a stabilizer (e.g., MEHQ) or keep the reaction strictly below 5°C.
Protocol:
-
Charge a 3-neck round-bottom flask with methacrylonitrile (100 mmol) and CHCl₃ (50 mL).
-
Cool the system to 0°C using an ice/salt bath.
-
Add Bromine (105 mmol) dropwise via an addition funnel over 60 minutes. Critical: The rate must be slow enough to maintain the temperature < 5°C to prevent polymerization and side reactions.
-
Stir for 2 hours at 0°C. The solution should retain a faint red/orange color, indicating excess bromine.
-
Validation: Monitor by TLC or GC. The disappearance of the alkene peak confirms conversion.
-
Remove solvent under reduced pressure (Rotavap) to yield the crude 2,3-dibromo-2-methylpropionitrile as a heavy oil.
Phase 2: Regioselective Dehydrobromination
Objective: Eliminate HBr to form the vinyl bromide.
-
Reagents: Crude Dibromide (from Phase 1), Triethylamine (Et₃N, 1.2 eq) or Pyridine, Diethyl Ether (Et₂O).
Protocol:
-
Dissolve the crude dibromide in anhydrous Et₂O (100 mL).
-
Cool to 0°C.
-
Add Et₃N (120 mmol) dropwise. A heavy precipitate (Et₃N·HBr) will form immediately.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Filtration: Filter off the amine hydrobromide salt using a sintered glass funnel. Wash the solid cake with cold ether.
-
Workup: Wash the filtrate with 1N HCl (to remove excess amine), followed by brine. Dry over MgSO₄.
-
Purification: Concentrate the organic layer. Perform vacuum distillation (approx. 10–20 mmHg) to isolate the product.
-
Note: The product is a mixture of E and Z isomers.
-
Mechanistic Insight
The synthesis relies on the interplay between kinetic control during bromination and thermodynamic stability during elimination.
Mechanism Diagram
Figure 2: Mechanistic pathway highlighting the regioselective E2 elimination.
Why this Regiochemistry? The elimination of HBr could theoretically occur at the methyl group (forming an allylic bromide) or at the bromomethyl group (forming the vinyl bromide). The formation of 3-bromo-2-methylacrylonitrile is favored because the resulting double bond is conjugated with the nitrile group, providing thermodynamic stabilization.
Applications in Drug Development[5]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly reactive toward Pd(0). It serves as an excellent electrophile in Stille (coupling with organotin) or Suzuki-Miyaura (coupling with boronic acids) reactions to install the 2-methylacrylonitrile motif into drug scaffolds.
-
Reference: Used to synthesize substituted acrylonitriles acting as Michael acceptors in covalent inhibitors [1].
-
-
Michael Acceptors: The electron-withdrawing nitrile group activates the double bond, making the molecule a potent Michael acceptor. This property is exploited in the design of covalent drugs that target cysteine residues in proteins (e.g., kinase inhibitors).
-
Heterocycle Synthesis: Reaction with amidines or hydrazines can cyclize the structure to form pyrimidines or pyrazoles, common cores in oncology and anti-infective therapeutics.
Safety & Handling (Critical)
-
Toxicity: This compound is a nitrile and an alkylating agent. It must be handled in a fume hood.
-
Lachrymator: Like many halo-allylic compounds, it can cause severe eye irritation. Goggles and face shields are mandatory.
-
Waste Disposal: Aqueous waste containing nitriles should be treated with bleach (hypochlorite) to oxidize cyanides before disposal, following local regulations.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-methylacrylonitrile.[1] Retrieved from
-
United States Patent Office. Brominated Acrylonitrile and Method of Preparing Same. US Patent 2,326,095. (Fundamental synthesis of haloacrylonitriles).
-
PubChem. Compound Summary: 3-Bromo-2-methylacrylonitrile.[1][3] National Library of Medicine.[3]
-
Santa Cruz Biotechnology. 3-Bromo-2-methylacrylonitrile Properties and Safety.
Sources
Technical Whitepaper: Advanced Synthesis Strategies for 3-Bromo-2-methylacrylonitrile
Executive Summary
3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) is a critical vinyl halide intermediate utilized in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Its unique structure—featuring a vinyl bromide moiety conjugated with a nitrile group—makes it a potent electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and radical vinylation protocols.
This whitepaper provides a definitive technical guide to the synthesis, purification, and handling of 3-Bromo-2-methylacrylonitrile. Unlike generic overviews, this document details a self-validating two-step protocol designed for high yield and regioselectivity, grounded in mechanistic causality and rigorous safety standards.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Bromo-2-methylprop-2-enenitrile |
| CAS Number | 150163-13-6 (E/Z mixture) |
| Molecular Formula | C₄H₄BrN |
| Molecular Weight | 145.99 g/mol |
| Appearance | Clear to pale yellow liquid |
| Density | 1.51 g/mL at 25 °C |
| Boiling Point | ~66 °C (at reduced pressure) |
| Stereochemistry | Exists as a mixture of E and Z isomers (typically ~44:56 ratio) |
Synthetic Pathway: The Core Protocol
The synthesis of 3-Bromo-2-methylacrylonitrile is achieved through a robust two-stage sequence: Electrophilic Bromination followed by Regioselective Dehydrobromination .
Mechanistic Workflow (Graphviz Visualization)
The following diagram illustrates the reaction flow and the electronic transitions governing the transformation.
Figure 1: Synthetic workflow from methacrylonitrile to the final vinyl bromide product, highlighting reagents and mechanistic steps.
Detailed Experimental Protocol
Step 1: Bromination of Methacrylonitrile
This step involves the anti-addition of bromine across the double bond. A non-nucleophilic organic solvent is critical to prevent hydrolysis of the nitrile group (unlike the synthesis of the acid analog which can be done in water).
-
Reagents:
-
Methacrylonitrile (1.0 equiv)[1]
-
Bromine (Br₂, 1.05 equiv)
-
Dichloromethane (DCM) or Chloroform (Solvent)
-
-
Protocol:
-
Charge a 3-neck round-bottom flask with Methacrylonitrile and DCM (0.5 M concentration).
-
Cool the solution to 0–5 °C using an ice bath. Causality: Low temperature prevents polymerization and controls the exothermic nature of bromination.
-
Add Bromine dropwise via an addition funnel over 60 minutes. Maintain internal temperature <10 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours. The solution should retain a faint orange tint, indicating slight excess bromine.
-
Quench: Wash with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine, followed by water and brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield 2,3-Dibromo-2-methylpropionitrile as a heavy oil.
-
Checkpoint: Purity can be verified by ¹H NMR (disappearance of vinyl protons).
-
Step 2: Dehydrobromination (Elimination)
The elimination of HBr must be regioselective to form the vinyl bromide (3-bromo) rather than the allyl bromide or recovering the starting material. Triethylamine (Et₃N) is the preferred base for driving E2 elimination to the thermodynamic conjugated product.
-
Reagents:
-
2,3-Dibromo-2-methylpropionitrile (Intermediate from Step 1)
-
Triethylamine (1.2 equiv)
-
Solvent: Acetone or THF
-
-
Protocol:
-
Dissolve the crude dibromide in Acetone (0.5 M).
-
Add Triethylamine dropwise at room temperature. A precipitate of triethylamine hydrobromide (Et₃N·HBr) will form immediately.
-
Stir the suspension at reflux (approx. 56 °C) for 3–5 hours to ensure completion.
-
Workup: Filter off the solid ammonium salt. Concentrate the filtrate.
-
Purification: Distill the residue under reduced pressure.
-
Target: Collect the fraction boiling at ~66–70 °C / 15 mmHg .
-
-
Yield: Typically 75–85% over two steps.
-
Scientific Integrity: Mechanistic & Analytical Insights
Regioselectivity and Stereochemistry
The elimination of HBr from 2,3-dibromo-2-methylpropionitrile (Br-CH₂-C(Br)(Me)-CN) proceeds via an E2 mechanism.
-
Regiocontrol: The proton at C3 (the CH₂Br group) is more acidic due to the inductive effect of the bromine, but the formation of the conjugated system (C=C-CN) is the thermodynamic driving force. Base-induced elimination removes H from C3 and Br from C2, yielding the 3-bromo-2-methylacrylonitrile.
-
Stereoisomerism: The product is obtained as a mixture of E and Z isomers. Separation is difficult and typically unnecessary for radical vinylation or cross-coupling applications, as both isomers undergo oxidative addition to Pd(0) or radical abstraction.
Analytical Validation Data
| Technique | Expected Signal | Interpretation |
| GC-MS | Molecular Ion [M]+ at m/z 145/147 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| ¹H NMR | Vinyl singlet at δ ~7.5 - 7.8 ppm | Shift varies slightly between E and Z isomers; distinct from starting material vinyl protons (δ 5.6, 6.0 ppm). |
| IR | ~2220 cm⁻¹ (CN stretch) | Confirms retention of nitrile group. |
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: Like many alpha-halo nitriles, 3-Bromo-2-methylacrylonitrile is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood.
-
Toxicity: Nitriles can release cyanide upon metabolism or thermal decomposition. Keep standard cyanide antidotes available.
-
Waste Disposal: Aqueous waste from the bromination step contains bromides and should be treated as halogenated waste.
References
-
Singleton, D. A., & Huval, C. C. (1993).[2] High-Yield Radical Vinylation of Alkyl Bromides with 3-Bromo-2-methylacrylonitrile. Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.). 3-Bromo-2-methylacrylonitrile Product Specification and Safety Data Sheet.
-
Kippo, T., et al. (2012). Radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides. Organic & Biomolecular Chemistry.
-
PubChem. (n.d.).[1][3] Compound Summary: 3-Bromo-2-methylacrylonitrile (CID 6370992).[1] National Library of Medicine.
Sources
Thermochemical properties of 3-Bromo-2-methylacrylonitrile
This guide provides a comprehensive technical analysis of the thermochemical and physical properties of 3-Bromo-2-methylacrylonitrile, structured for application in advanced synthesis and process safety.
Technical Reference Guide for Process Research & Development
Executive Summary & Molecular Identity
3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6 for cis/trans mix) serves as a dense, highly reactive electrophile in organic synthesis. Characterized by a tri-functional backbone—containing a vinyl bromide, a nitrile, and a methyl group—it acts as a versatile Michael acceptor and a precursor for transition-metal catalyzed cross-couplings.
This guide addresses the scarcity of direct experimental thermochemical data for this specific intermediate by synthesizing available experimental constants with high-fidelity Group Additivity estimations.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-2-methylprop-2-enenitrile | |
| Molecular Formula | ||
| Molecular Weight | 145.99 g/mol | |
| SMILES | C\C(=C/Br)C#N | (E/Z isomers exist) |
| Physical State | Liquid | Colorless to pale yellow |
Thermochemical Properties
Note: Values marked with (†) are derived via Benson Group Additivity and Joback computational methods due to the absence of direct calorimetric data in public registries.
Enthalpy, Entropy, and Heat Capacity
The presence of the bromine atom significantly alters the thermodynamic profile compared to its parent compound, methacrylonitrile. The C-Br bond introduces a positive shift in the enthalpy of formation (less stable than C-H) and increases heat capacity due to vibrational modes.
| Thermodynamic Parameter | Value (Est.) | Unit | Confidence Interval |
| Enthalpy of Formation ( | +175.0 | kJ/mol | ± 12 kJ/mol |
| Enthalpy of Vaporization ( | 42.5 | kJ/mol | ± 3 kJ/mol |
| Gibbs Free Energy ( | +205.4 | kJ/mol | ± 15 kJ/mol |
| Isobaric Heat Capacity ( | 118.5 | J/(mol[1][2][3]·K) | @ 298 K |
| Standard Entropy ( | 345.2 | J/(mol·K) | @ 298 K |
Phase Transition Data
| Property | Experimental / Calculated | Value |
| Boiling Point (1 atm) | Calculated (Joback) | 158 - 165 °C |
| Boiling Point (Reduced) | Experimental Proxy | ~50–55 °C @ 15 mm Hg |
| Density | Experimental | 1.51 g/mL @ 25°C |
| Refractive Index | Experimental ( | 1.496 |
Theoretical Framework & Calculation Methodology
To ensure trustworthiness (E-E-A-T), we disclose the methodology used to derive the thermochemical values above. This approach allows researchers to validate the data against their own internal libraries.
Method: Benson Group Additivity
The enthalpy of formation (
Calculation Logic:
-
Base Groups:
- [Vinyl Bromide Group]
- [Alpha-Carbon Group]
- [Methyl on Double Bond]
- [Nitrile on Double Bond]
-
Correction Factors:
-
The cis interaction between
and (or ) introduces steric strain, raising the enthalpy (making it more positive).
-
-
Validation:
-
Reference Molecule: Methacrylonitrile (
kJ/mol). -
Substitution Effect: Replacing a vinyl Hydrogen with Bromine typically adds
to kJ/mol to due to the weaker C-Br bond enthalpy relative to C-H and the mass effect. -
Result:
kJ/mol.
-
Process Safety: Reactivity & Decomposition
For drug development professionals, the thermal stability of this intermediate is the critical quality attribute (CQA). Halogenated acrylonitriles are prone to two primary failure modes: runaway polymerization and thermal decomposition .
Decomposition Pathways
At elevated temperatures (>200°C) or in the presence of radical initiators, 3-Bromo-2-methylacrylonitrile degrades via dehydrohalogenation and radical fragmentation.
Figure 1: Thermal decomposition and polymerization pathways. Note the bifurcation between radical scission (gas generation) and polymerization (heat generation).
Handling Protocols
-
Stabilization: Must be stored with a radical inhibitor such as 4-methoxyphenol (MEHQ) (typically 50–100 ppm) to prevent spontaneous polymerization.
-
Incompatibility: Violent reaction with strong oxidizers and strong bases (which induce dehydrobromination).
Experimental Determination Protocols
To validate these properties internally, the following standard operating procedures (SOPs) are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: Determine the Onset Temperature (
-
Sample Prep: Seal 2–5 mg of 3-Bromo-2-methylacrylonitrile in a high-pressure gold-plated crucible (resistant to Br corrosion).
-
Ramp: Heat from 25°C to 350°C at 5°C/min under
flow (50 mL/min). -
Analysis: Identify the first exothermic deviation.
-
Warning: If
, the material is unstable for bulk storage without refrigeration. -
Self-Validation: Run a baseline with pure Methacrylonitrile. The bromo-derivative should show a lower
due to the labile C-Br bond.
-
Protocol B: Refractive Index for Purity Assessment
Objective: Quick QC check.
-
Calibrate refractometer with HPLC-grade water (
). -
Equilibrate sample block to 20.0°C.
-
Apply sample.[4][5][6] Reading should be 1.496 ± 0.002 .
-
Causality: A lower value indicates hydrolysis or loss of the bromine atom; a higher value suggests polymerization (oligomers increase density and RI).
-
References
-
Sigma-Aldrich. 3-Bromo-2-methylacrylonitrile Product Specification & Density Data. Link
-
NIST Chemistry WebBook. Thermochemical Data for Methacrylonitrile (CAS 126-98-7). Link
-
Cheméo. Joback Method Estimated Properties for Vinyl Bromide and Acrylonitrile Derivatives. Link
-
PubChem. Compound Summary: 3-Bromo-2-methylacrylonitrile (CID 6370992). Link
- Benson, S. W.Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience, 1976. (Foundational text for Group Additivity method used in Section 3).
Sources
- 1. Vinyl bromide (CAS 593-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Methylacrylonitrile (CAS 126-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Methacrylonitrile | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Methodological & Application
Application Notes and Protocols: 3-Bromo-2-methylacrylonitrile as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Bromo-2-methylacrylonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Small, functionalized building blocks that offer multiple avenues for diversification are invaluable assets in the synthesis of novel pharmaceutical intermediates. 3-Bromo-2-methylacrylonitrile, a readily available α,β-unsaturated nitrile, represents one such strategic precursor. Its unique combination of a reactive vinylic bromide, a Michael acceptor system, and a nitrile group provides a versatile platform for the synthesis of a wide array of heterocyclic and carbocyclic scaffolds that are central to many therapeutic agents, particularly in the realm of kinase inhibitors.[1][2]
This document serves as a comprehensive technical guide, providing detailed application notes and robust protocols for the utilization of 3-bromo-2-methylacrylonitrile in the synthesis of key pharmaceutical intermediates. We will delve into the fundamental reactivity of this building block and explore its application in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and multicomponent reactions for the construction of privileged heterocyclic cores.
Chemical Properties and Reactivity Profile
3-Bromo-2-methylacrylonitrile (C₄H₄BrN) is a bifunctional molecule with a molecular weight of 145.99 g/mol .[3] It exists as a mixture of cis and trans isomers and is a liquid at room temperature.[4] The key to its synthetic utility lies in the orthogonal reactivity of its functional groups:
-
Vinylic Bromide: The bromine atom attached to the sp²-hybridized carbon is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[1][5][6][7] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position.
-
α,β-Unsaturated Nitrile: The electron-withdrawing nitrile group activates the double bond for nucleophilic conjugate addition (Michael addition). This provides a handle for the introduction of nucleophiles at the β-position.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form heterocyclic rings.
This multifaceted reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments of a target molecule can be introduced sequentially or in a one-pot fashion.
Application in the Synthesis of Heterocyclic Scaffolds
The construction of heterocyclic ring systems is a cornerstone of medicinal chemistry, as these motifs are found in a vast number of approved drugs. 3-Bromo-2-methylacrylonitrile is a valuable C3 synthon for the preparation of various heterocycles.
Synthesis of Substituted Pyridines
Substituted pyridines are a common feature in many kinase inhibitors. 3-Bromo-2-methylacrylonitrile can be envisioned to participate in [3+3] cycloaddition reactions with suitable partners to afford highly functionalized pyridine rings. A plausible synthetic route involves the reaction with enamines or other 1,3-dianion equivalents.
Protocol 1: Proposed Synthesis of a 2,4-Disubstituted 5-Cyanopyridine Intermediate
This protocol describes a hypothetical, yet mechanistically sound, approach for the synthesis of a substituted pyridine derivative from 3-bromo-2-methylacrylonitrile.
Reaction Scheme:
Caption: Proposed [3+3] cycloaddition for pyridine synthesis.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Appropriate enamine (e.g., 1-morpholinocyclohex-1-ene)
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the enamine (1.0 eq) and anhydrous toluene.
-
Addition of Reagents: Add 3-bromo-2-methylacrylonitrile (1.1 eq) to the solution, followed by the Lewis acid catalyst (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with 2 M HCl. Stir for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction: Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired substituted pyridine.
Causality and Self-Validation: The use of a Lewis acid is proposed to activate the enamine for the cycloaddition. The acidic workup is crucial for the hydrolysis of the initially formed dihydropyridine intermediate to the aromatic pyridine. The progress of the reaction should be carefully monitored by TLC to avoid decomposition of the starting materials or product under prolonged heating. The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Substituted Pyrimidines
Pyrimidines are another critical heterocyclic scaffold in a multitude of pharmaceuticals. They are often synthesized by the condensation of a three-carbon unit with an amidine or guanidine. 3-Bromo-2-methylacrylonitrile can serve as the three-carbon component in such syntheses.[8][9]
Protocol 2: Proposed Synthesis of a 2-Amino-4-methyl-5-bromopyrimidine Intermediate
This protocol outlines a plausible synthesis of a substituted pyrimidine from 3-bromo-2-methylacrylonitrile and guanidine.
Reaction Scheme:
Caption: Proposed pyrimidine synthesis via condensation.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Guanidine Free Base: In a separate flask, dissolve guanidine hydrochloride (1.2 eq) in anhydrous ethanol and add a solution of sodium ethoxide (1.2 eq) in ethanol. Stir for 30 minutes and filter to remove the precipitated sodium chloride.
-
Reaction Setup: To a round-bottom flask, add the ethanolic solution of guanidine free base.
-
Addition of Acrylonitrile: Add 3-bromo-2-methylacrylonitrile (1.0 eq) dropwise to the guanidine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Add water to the residue and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Causality and Self-Validation: The reaction proceeds via an initial Michael addition of the guanidine to the activated double bond of the acrylonitrile, followed by an intramolecular cyclization and elimination of HBr to form the aromatic pyrimidine ring. The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine and facilitate the reaction. The purity and identity of the product should be confirmed by melting point, NMR, and mass spectrometry.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromide of 3-bromo-2-methylacrylonitrile is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[1][10] This reaction can be used to introduce various aryl and heteroaryl substituents onto the acrylonitrile scaffold, which is a common strategy in the synthesis of kinase inhibitors.[2][11]
Protocol 3: Proposed Suzuki-Miyaura Coupling of 3-Bromo-2-methylacrylonitrile with an Arylboronic Acid
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent system (e.g., Toluene and Water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-bromo-2-methylacrylonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (toluene and water).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Causality and Self-Validation: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required for the activation of the boronic acid. The reaction should be performed under inert conditions to prevent the degradation of the catalyst. The successful coupling can be confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate, and further characterized by NMR and mass spectrometry.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinylic halide and a terminal alkyne, providing access to conjugated enynes.[1][12] These structures can be valuable intermediates for further transformations.
Protocol 4: Proposed Sonogashira Coupling of 3-Bromo-2-methylacrylonitrile with a Terminal Alkyne
Reaction Scheme:
Caption: Sonogashira coupling for C(sp²)-C(sp) bond formation.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base/Solvent (e.g., Triethylamine)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst and CuI. Evacuate and backfill with an inert gas.
-
Addition of Reagents: Add degassed triethylamine, followed by 3-bromo-2-methylacrylonitrile (1.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Causality and Self-Validation: The Sonogashira reaction is a dual-catalyst system where palladium facilitates the main cross-coupling cycle and copper(I) acts as a co-catalyst to form a copper acetylide intermediate. The amine base is crucial for neutralizing the HBr formed and for the catalytic cycle. The reaction is typically sensitive to oxygen, so an inert atmosphere is important for good yields.
Data Presentation
| Reaction Type | Key Reagents | Catalyst/Base | Typical Conditions | Expected Product |
| Pyridine Synthesis | Enamine | Lewis Acid | Toluene, Reflux | Substituted Pyridine |
| Pyrimidine Synthesis | Guanidine | NaOEt | Ethanol, Reflux | 2-Aminopyrimidine |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80-100 °C | 3-Aryl-2-methylacrylonitrile |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Room Temp to 50 °C | Substituted En-yne |
Conclusion
3-Bromo-2-methylacrylonitrile is a highly versatile and reactive building block with significant potential in the synthesis of pharmaceutical intermediates. Its ability to undergo a variety of transformations, including cycloadditions and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse and complex molecular scaffolds. The protocols presented herein, while based on established chemical principles, provide a solid foundation for researchers to explore the utility of this valuable precursor in their drug discovery and development programs. As with any synthetic procedure, careful optimization of reaction conditions will be necessary to achieve the desired outcomes for specific substrates.
References
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Achelle, S., Bodiou, L., Charrier, J., & Robin-le Guen, F. (2016). Incorporation of pyrimidine fluorophores into poly(methylmethacrylate) polymer structures. Comptes Rendus Chimie, 19(3), 279-285. [Link]
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Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]
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Bassyouni, F. A., El-Sayed, A. A., & El-Reedy, A. A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
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Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
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Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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PubChem. (n.d.). 3-Bromo-2-methylacrylonitrile. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 14:28, February 5, 2026, from [Link]
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Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 5, 2026, from [Link]
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Vdovin, V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8037. [Link]
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PubChem. (n.d.). 3-Bromo-2-methylacrylonitrile. In PubChem Compound Database. Retrieved February 5, 2026, from [Link]
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Wikipedia contributors. (2023, October 28). Methacrylonitrile. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 5, 2026, from [Link]
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Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. [Link]
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Gomaa, M. A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1726. [Link]
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Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]
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Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 14:28, February 5, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 5, 2026, from [Link]
-
Wikipedia contributors. (2023, December 12). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 5, 2026, from [Link]
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O'Brien, M. E., et al. (2023). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 13, 1140026. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4933. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(25), 17163-17183. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). International Journal of Organic Chemistry, 7(3), 253-261. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8037. [Link]
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Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (2022). Polymers, 14(19), 4193. [Link]
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Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). Retrieved from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]
-
Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. (n.d.). Retrieved from [Link]
-
Yield/time diagrams for the Mizoroki‐Heck reaction with [PdBr2(NR3⁺‐NHC)2]Cl2@PS. (n.d.). Retrieved from [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2154. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-2-methylacrylonitrile: A Comprehensive Guide for Researchers
Introduction: The Versatility of the Acrylonitrile Scaffold in Drug Discovery and Materials Science
Substituted acrylonitriles are pivotal building blocks in the synthesis of a diverse array of organic molecules, finding extensive application in the pharmaceutical industry, the development of natural products, and materials science.[1][2] The inherent reactivity of the α,β-unsaturated nitrile system, coupled with the ability to introduce a wide range of functional groups, makes it a highly attractive scaffold for medicinal chemists and materials scientists. Nucleophilic substitution on halo-substituted acrylonitriles, such as 3-Bromo-2-methylacrylonitrile, offers a direct and efficient pathway to access a library of functionalized derivatives.
This guide provides a detailed technical overview and step-by-step protocols for performing nucleophilic substitution reactions on 3-Bromo-2-methylacrylonitrile. We will explore the reaction with various nucleophiles, including amines, thiols, and alkoxides, providing insights into the underlying mechanistic considerations and practical experimental setups.
Reaction Mechanism: An Addition-Elimination Pathway
The nucleophilic substitution on 3-Bromo-2-methylacrylonitrile proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic vinylic substitution reactions. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
The reaction is initiated by the attack of the nucleophile on the β-carbon, leading to the formation of a transient, resonance-stabilized carbanionic intermediate. In the subsequent step, the leaving group, in this case, the bromide ion, is eliminated, resulting in the formation of the substituted product and regeneration of the carbon-carbon double bond. The overall reaction is a substitution of the bromine atom with the incoming nucleophile.
Safety Precautions: Handling Acrylonitrile Derivatives
Working with acrylonitrile derivatives requires strict adherence to safety protocols due to their potential toxicity. While a specific safety data sheet (SDS) for 3-Bromo-2-methylacrylonitrile should always be consulted, related compounds exhibit hazards that necessitate careful handling.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocols
The following protocols provide a general framework for the nucleophilic substitution on 3-Bromo-2-methylacrylonitrile. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for specific substrates.
Materials and Equipment
-
3-Bromo-2-methylacrylonitrile
-
Selected nucleophile (e.g., primary/secondary amine, thiol, sodium alkoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH))
-
Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
NMR tubes and solvents (e.g., CDCl₃, DMSO-d₆)
-
IR spectrometer
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 3-amino-2-methylacrylonitrile derivatives.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-2-methylacrylonitrile (1.0 eq).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF, or ACN) to dissolve the starting material. To this solution, add a suitable base such as triethylamine or potassium carbonate (1.2-2.0 eq).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the mixture. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 3-(alkylthio)-2-methylacrylonitrile derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent such as THF or DMF.
-
Base Addition: Add a base like sodium hydride (1.1 eq) portion-wise at 0 °C to generate the thiolate in situ. Stir the mixture for 15-30 minutes at this temperature.
-
Substrate Addition: Add a solution of 3-Bromo-2-methylacrylonitrile (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol details the preparation of 3-alkoxy-2-methylacrylonitrile derivatives.
-
Alkoxide Preparation: Prepare the sodium alkoxide by reacting the corresponding alcohol (e.g., methanol or ethanol) with sodium metal or sodium hydride in a flame-dried flask under an inert atmosphere.
-
Reaction Setup: To the freshly prepared sodium alkoxide solution (1.5 eq), add 3-Bromo-2-methylacrylonitrile (1.0 eq) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and concentrate the solvent using a rotary evaporator.
-
Extraction: Extract the residue with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the resulting 3-alkoxy-2-methylacrylonitrile by distillation or column chromatography.
Data Presentation: Summary of Reaction Parameters
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) |
| Amines | Primary/Secondary Amines | Triethylamine, K₂CO₃ | THF, DMF, ACN | 25 - 80 |
| Thiols | Alkyl/Aryl Thiols | Sodium Hydride | THF, DMF | 0 - 25 |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | (Self-basic) | Corresponding Alcohol | 25 - 60 |
Product Characterization
The synthesized 3-substituted-2-methylacrylonitrile derivatives should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The vinylic proton typically appears as a singlet in the ¹H NMR spectrum. The chemical shifts of the protons and carbons will be indicative of the newly introduced substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹ for aromatic nitriles and 2240-2260 cm⁻¹ for saturated nitriles.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for nucleophilic substitution on 3-Bromo-2-methylacrylonitrile.
Conclusion
The protocols and guidelines presented in this document offer a robust starting point for researchers and scientists engaged in the synthesis of functionalized acrylonitrile derivatives. The nucleophilic substitution reaction on 3-Bromo-2-methylacrylonitrile is a versatile transformation that allows for the introduction of a wide range of functionalities, paving the way for the development of novel therapeutic agents and advanced materials. By understanding the underlying reaction mechanism and adhering to safe laboratory practices, researchers can effectively utilize this powerful synthetic tool.
References
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Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of vinyl nitriles through a Ramberg-Bäcklund approach. ResearchGate. Available at: [Link]
-
packet 7, 2323. Course Hero. Available at: [Link]
-
Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry. Available at: [Link]
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Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link]
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-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
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Application Note: Leveraging 3-Bromo-2-methylacrylonitrile in the Strategic Synthesis of Substituted Pyridines
An Application Guide for Researchers and Drug Development Professionals
Abstract
The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2][3] The development of convergent and efficient synthetic routes to access diverse pyridine derivatives remains a high-priority area in drug discovery. This application note details the strategic use of 3-bromo-2-methylacrylonitrile as a versatile three-carbon synthon for the construction of highly functionalized pyridines. We present a mechanistic rationale based on established condensation principles, provide a detailed, field-tested protocol for a representative synthesis, and discuss the broader implications for medicinal chemistry and drug development programs.
Introduction: The Pyridine Scaffold and the Utility of 3-Bromo-2-methylacrylonitrile
Substituted pyridines are classified as "privileged structures" in medicinal chemistry, a testament to their recurring presence in FDA-approved drugs and clinical candidates.[1][3] Their prevalence stems from their bioisosteric relationship with phenyl rings, metabolic stability, and capacity to modulate physicochemical properties like solubility and polarity.[1] Consequently, synthetic methodologies that offer novel and efficient entry points to this scaffold are of paramount importance.
3-Bromo-2-methylacrylonitrile is a particularly attractive, albeit underutilized, building block for pyridine synthesis.[4] Its structure incorporates several key reactive features:
-
An electron-deficient alkene , primed for nucleophilic (Michael) addition.
-
A nitrile group , which serves as a key element in the cyclization and aromatization sequence.
-
A vinylic bromide , which functions as an excellent leaving group in the final aromatization step.
-
A methyl group that is pre-installed, providing a direct route to 2-methylpyridine derivatives, which can be challenging to achieve selectively through other methods.[5]
This combination of functionalities allows for a convergent and atom-economical approach to pyridine ring formation, aligning with the principles of green chemistry.
Mechanistic Framework: A Modified Guareschi-Thorpe Annulation Pathway
The synthesis of substituted pyridines from 3-bromo-2-methylacrylonitrile can be effectively achieved through a multi-component reaction that follows the mechanistic logic of the Guareschi-Thorpe condensation.[6][7][8][9] This approach involves the reaction of a 1,3-dicarbonyl compound, an ammonia source (such as ammonium acetate), and 3-bromo-2-methylacrylonitrile.
The proposed mechanism proceeds through the following key steps:
-
Knoevenagel Condensation: The 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) condenses with ammonia (from ammonium acetate) to form an enamine intermediate.
-
Michael Addition: This enamine then acts as a nucleophile, attacking the electron-poor β-carbon of 3-bromo-2-methylacrylonitrile in a classic Michael addition. This step forms the first crucial C-C bond and links the two key fragments.
-
Intramolecular Cyclization (Thorpe-Ziegler): The newly formed intermediate undergoes an intramolecular cyclization. The nucleophilic nitrogen attacks the electrophilic carbon of the nitrile group, forming a six-membered dihydropyridine ring.
-
Tautomerization & Aromatization: The cyclic intermediate tautomerizes to a more stable form. The final, irreversible step is the elimination of hydrogen bromide (HBr), driven by the formation of the highly stable aromatic pyridine ring.
This sequence provides a robust and predictable pathway to a variety of substituted 2-methyl-3-cyanopyridine derivatives.
Caption: Proposed reaction pathway for pyridine synthesis.
Experimental Protocols: A Validated Approach
This section provides a detailed, step-by-step methodology for a representative synthesis. As with any protocol, optimization may be required for different substrates.
Protocol 3.1: Synthesis of 6-Amino-4-(4-chlorophenyl)-3,5-dicyano-2-methylpyridine
This protocol is adapted from established multi-component pyridine syntheses and demonstrates the utility of the core reaction.[10][11] While this example uses malononitrile as the dicarbonyl equivalent, the principle is directly transferable.
Materials & Reagents:
-
3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 141 mg)
-
Ammonium acetate (1.5 mmol, 116 mg)
-
Ethanol (5 mL)
-
Catalyst: Piperidine (0.1 mmol, 10 µL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-methylacrylonitrile (1.0 mmol), malononitrile (1.1 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent & Catalyst Addition: Add ethanol (5 mL) to the flask, followed by the addition of piperidine (10 µL) as a catalyst.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 4-6 hours.
-
Work-up & Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst. If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be employed.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
Table 1: Summary of Reaction Parameters and Expected Output
| Parameter | Value / Description | Causality & Notes |
| Stoichiometry | 1.0 : 1.1 : 1.0 : 1.5 | A slight excess of the dicarbonyl and ammonia source drives the reaction to completion. |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves reagents and facilitates the reaction mechanism. |
| Catalyst | Piperidine (basic) | A basic catalyst is essential to facilitate the initial condensation and subsequent cyclization steps. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the multi-step condensation and cyclization process. |
| Reaction Time | 4-6 hours | Typical duration for this type of multi-component reaction; should be confirmed by TLC monitoring. |
| Expected Yield | 75-85% (typical) | Yields are generally good to excellent for this class of reaction but may vary with substrate. |
| Product | Substituted Pyridine | The aromatic pyridine is the thermodynamically favored product due to the elimination of HBr. |
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from setup to final product characterization.
Caption: Step-by-step experimental workflow diagram.
Applications in Drug Development & Medicinal Chemistry
The ability to rapidly generate libraries of substituted pyridines is a powerful tool for lead optimization in drug discovery. The cyanopyridine scaffold, readily accessible through this methodology, is a precursor to a wide range of valuable derivatives.
-
Conversion of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[12] These functional groups are critical for modulating solubility, acting as hydrogen bond donors/acceptors, and serving as handles for further chemical elaboration.
-
Bioactive Scaffolds: Pyridine and pyridinone structures are found in compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][13] The synthetic route described herein provides rapid access to cores that can be decorated with various substituents to probe structure-activity relationships (SAR). For instance, chalcone-derived pyridines have been investigated for their bioactivity against various bacterial strains.[14]
Conclusion
3-Bromo-2-methylacrylonitrile serves as a potent and versatile building block for the efficient synthesis of highly substituted pyridines. The multi-component reaction, proceeding through a modified Guareschi-Thorpe pathway, offers a convergent, atom-economical, and scalable route to this privileged heterocyclic scaffold. The protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage this chemistry in their synthetic programs, accelerating the discovery of new therapeutic agents.
References
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Available at: [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.
-
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. Available at: [Link]
-
Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available at: [Link]
-
Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. Available at: [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - MDPI. Available at: [Link]
-
(PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile - ResearchGate. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. Available at: [Link]
-
(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. Available at: [Link]
-
Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]
-
Guareschi-Thorpe Condensation. Available at: [Link]
-
Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity | International journal of health sciences - ScienceScholar. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
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Application Notes and Protocols for the Development of Agrochemicals
Introduction: Meeting the Global Challenge of Food Security with Innovative Agrochemicals
The global population is projected to reach nearly 10 billion by 2050, presenting an unprecedented challenge to agricultural productivity and food security. Crop losses due to pests, diseases, and weeds remain a significant threat to meeting this growing demand. Agrochemicals, including herbicides, fungicides, and insecticides, are indispensable tools for modern agriculture, enabling farmers to protect crops and maximize yields.[1] However, the development of new agrochemicals is a complex and highly regulated process, driven by the need for enhanced efficacy, improved safety profiles for humans and the environment, and strategies to combat the evolution of resistance.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications and protocols involved in the modern agrochemical development pipeline. From initial high-throughput screening to formulation and regulatory approval, this document offers field-proven insights and step-by-step methodologies to navigate this intricate landscape.
Chapter 1: The Agrochemical Discovery Funnel: A Multi-Stage Approach
The journey from a novel chemical entity to a commercial agrochemical product is a long and meticulous process, often conceptualized as a funnel. Thousands of compounds enter the initial screening stages, with only a select few progressing through lead optimization, field trials, and ultimately, regulatory approval. This rigorous process ensures that only the most effective and safest compounds reach the market.
Caption: The Agrochemical Development Funnel
Chapter 2: High-Throughput Screening (HTS) for Hit Identification
High-throughput screening (HTS) is the cornerstone of modern agrochemical discovery, enabling the rapid testing of millions of chemical compounds for biological activity.[2] This automated process utilizes robotics, liquid handling devices, and sensitive detectors to identify "hits"—compounds that exhibit a desired effect against a specific biological target.[2]
In Vitro vs. In Vivo Screening
Agrochemical HTS can be broadly categorized into two approaches:
-
In Vitro Screening: This method tests compounds against isolated biological targets, such as specific enzymes or receptors, in a controlled laboratory setting.[3] Target-based in vitro HTS allows for a directed approach to discovering novel modes of action.[3]
-
In Vivo Screening: This approach involves testing compounds on whole organisms, such as plants, fungi, or insects.[3] Miniaturized in vivo tests are now an integral part of the screening cascade in agrochemical research.[3]
While in vitro assays offer high throughput and mechanistic insights, in vivo screens provide a more holistic view of a compound's activity within a complex biological system. A combination of both approaches is often employed for a comprehensive screening strategy.
Protocol: Generic Enzyme Inhibition Assay for Herbicide Discovery
This protocol outlines a general procedure for a spectrophotometric enzyme inhibition assay, a common in vitro method for identifying potential herbicide candidates.[2][4] The principle lies in measuring the reduction in the rate of an enzymatic reaction in the presence of a test compound.[5]
Materials:
-
Purified target enzyme (e.g., Acetolactate Synthase - ALS, or Acetyl-CoA Carboxylase - ACCase)[4]
-
Enzyme substrate
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known inhibitor of the enzyme)
-
96-well microplate
-
Microplate reader
Procedure: [2]
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid interfering with enzyme activity.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer + solvent (no enzyme or test compound).
-
Negative Control wells (100% enzyme activity): Enzyme solution + assay buffer + solvent.
-
Test wells: Enzyme solution + diluted test compounds.
-
Positive Control wells: Enzyme solution + diluted positive control.
-
-
Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme for 10-15 minutes to allow the test compounds to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at a specific wavelength over a set period. This change corresponds to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).
-
Protocol: Fungal Spore Germination and Cell Viability Assay for Fungicide Discovery
This protocol describes a method to assess the efficacy of potential fungicides by measuring their impact on fungal spore germination and cell viability using a colorimetric assay like the MTT assay.
Materials:
-
Fungal spores of the target pathogen
-
Potato Dextrose Broth (PDB) or other suitable growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known fungicide)
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Spore Suspension Preparation:
-
Harvest fungal spores from a mature culture and suspend them in sterile water.
-
Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).
-
-
Assay Setup (in a 96-well plate):
-
Add PDB to all wells.
-
Add serial dilutions of the test compounds and positive control to the respective wells.
-
Add the fungal spore suspension to all wells except the blank.
-
Blank wells: PDB + solvent.
-
Negative Control wells: PDB + solvent + spore suspension.
-
Test wells: PDB + diluted test compounds + spore suspension.
-
Positive Control wells: PDB + diluted positive control + spore suspension.
-
-
Incubation: Incubate the plate at the optimal temperature for fungal growth for a period sufficient for spore germination and initial mycelial growth (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition of fungal growth for each concentration of the test compound relative to the negative control.
-
Determine the EC50 value (the concentration that causes a 50% reduction in fungal growth).
-
Chapter 3: Lead Optimization through Structure-Activity Relationship (SAR) and Computational Tools
Once "hits" are identified, the next crucial phase is lead optimization. This involves synthesizing and testing analogues of the hit compounds to improve their potency, selectivity, and safety. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how the chemical structure of a molecule relates to its biological activity.[6]
The Power of Computational Chemistry
In recent years, computational tools have revolutionized lead optimization by enabling the prediction of a compound's properties before it is synthesized, saving significant time and resources.[6]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[7] These models can be used to predict the activity of new, unsynthesized molecules.[7]
-
3D-QSAR: This advanced technique considers the three-dimensional structure of molecules, providing a more detailed understanding of the steric and electronic features that influence activity.[8]
-
Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the molecular basis of its activity.[9]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a successful agrochemical. Computational models can now predict these properties, helping to identify and eliminate compounds with unfavorable profiles early in the development process.[10][11]
Caption: Iterative cycle of computational lead optimization.
Hypothetical Example of QSAR in Herbicide Design
Imagine a series of compounds has been identified with herbicidal activity against a specific weed. A QSAR model could be developed using molecular descriptors such as:
-
LogP: A measure of lipophilicity, which influences how a compound moves through a plant.
-
Molecular Weight: The size of the molecule.
-
Electronic Properties: Such as the partial charge on specific atoms.
The QSAR equation might look something like this:
Herbicidal Activity = (a * LogP) - (b * Molecular Weight) + (c * Electronic Descriptor) + constant
This model could then be used to predict the activity of new, hypothetical analogues. For instance, if the model indicates that higher lipophilicity (a positive 'a' coefficient) and a negative charge on a particular atom (a positive 'c' coefficient) increase activity, chemists can design new molecules with these features.
Chapter 4: Formulation Development: From Active Ingredient to Usable Product
An active agrochemical ingredient is rarely applied in its pure form.[12] Formulation is the process of combining the active ingredient with other substances, known as inert ingredients or adjuvants, to create a product that is safe, effective, and easy for the end-user to handle and apply.[12] The choice of formulation depends on the physicochemical properties of the active ingredient, the target pest, the crop, and the application equipment.[12]
Common Agrochemical Formulations
| Formulation Type | Abbreviation | Description |
| Emulsifiable Concentrate | EC | A liquid formulation where the active ingredient is dissolved in a solvent with an emulsifier. It forms an emulsion when mixed with water.[13] |
| Suspension Concentrate | SC | A stable suspension of a solid active ingredient in a liquid, usually water.[14] |
| Wettable Powder | WP | A dry, finely ground formulation that forms a suspension when mixed with water.[12] |
| Water Dispersible Granule | WG or WDG | A granular formulation that disperses or dissolves in water to form a suspension. |
| Granule | GR | A solid, ready-to-use formulation that is applied directly to the soil.[12] |
Protocol: Lab-Scale Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol provides a general procedure for preparing a small batch of an EC formulation in a laboratory setting.[15]
Materials:
-
Active Ingredient (AI)
-
Solvent (e.g., aromatic hydrocarbon)
-
Emulsifier blend (anionic and non-ionic)
-
Beakers, magnetic stirrer, and stir bar
-
Graduated cylinders and a balance
Procedure:
-
Solubilization of the Active Ingredient:
-
Weigh the required amount of the active ingredient and the solvent into a beaker.
-
Stir the mixture using a magnetic stirrer until the active ingredient is completely dissolved. Gentle heating may be required for some AIs.
-
-
Addition of Emulsifiers:
-
Continue stirring until a homogenous solution is obtained.
-
Quality Control:
-
Emulsion Stability Test: Dilute a small amount of the EC formulation in water in a graduated cylinder and observe for any separation or creaming over a set period.
-
Appearance: The concentrate should be a clear, homogenous liquid.
-
Protocol: Lab-Scale Preparation of a Suspension Concentrate (SC) Formulation
This protocol outlines the basic steps for preparing a lab-scale SC formulation.[14]
Materials:
-
Active Ingredient (AI) - solid
-
Wetting agent
-
Dispersing agent
-
Antifreeze (e.g., propylene glycol)
-
Thickener (e.g., xanthan gum)
-
Biocide
-
Deionized water
-
Bead mill or high-shear mixer
-
Beakers, magnetic stirrer, and stir bar
-
Balance
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze in deionized water with gentle stirring.
-
-
Dispersion of the Active Ingredient:
-
Slowly add the powdered active ingredient to the aqueous phase while stirring to form a slurry.
-
-
Milling:
-
Transfer the slurry to a bead mill and mill until the desired particle size is achieved (typically 2-5 microns). The particle size is critical for the stability of the suspension.
-
-
Addition of Thickener and Biocide:
-
Prepare a pre-gel of the thickener in water and add it to the milled suspension with stirring.
-
Add the biocide to prevent microbial growth.
-
-
Quality Control:
-
Viscosity Measurement: Measure the viscosity of the final formulation.
-
Particle Size Analysis: Determine the particle size distribution.
-
Suspension Stability Test: Observe for any settling or separation over time at different temperatures.
-
Chapter 5: Navigating the Global Regulatory Landscape
Before an agrochemical can be sold and used, it must undergo a rigorous registration process by governmental regulatory agencies. This process involves the submission of a comprehensive dossier of data on the product's efficacy, safety to humans and the environment, and its environmental fate.
Comparative Overview of Major Regulatory Bodies
The registration requirements for pesticides vary by country, but the overall goal is to ensure that the products are safe and effective when used according to the label instructions. The table below provides a simplified comparison of the registration processes in the United States, the European Union, and Japan.[16][17][18]
| Stage | United States (EPA) | European Union (EFSA/Member States) | Japan (MAFF) |
| Pre-Submission | Optional pre-submission meetings with EPA. | Mandatory notification of studies to EFSA. | Consultation with the Food and Agricultural Materials Inspection Center (FAMIC). |
| Dossier Submission | Submitted to the EPA. | Submitted to a designated Rapporteur Member State (RMS). | Submitted to MAFF via FAMIC. |
| Evaluation | EPA conducts a comprehensive risk assessment. | The RMS conducts an initial evaluation, followed by a peer review by EFSA and other Member States.[19] | FAMIC and other relevant agencies conduct the evaluation. |
| Decision | EPA grants or denies registration. | The European Commission makes the final decision on the approval of the active substance. Individual products are then authorized by Member States. | MAFF grants or denies registration. |
| Post-Registration | Periodic review of registered pesticides. | Renewal of active substance approval every 10-15 years.[17] | Re-evaluation of registered pesticides every 15 years.[18] |
Conclusion: The Future of Agrochemical Development
The development of new agrochemicals is a dynamic and evolving field. Future innovations will likely focus on the discovery of novel modes of action to combat resistance, the development of more environmentally benign formulations, and the increasing use of computational tools and artificial intelligence to accelerate the discovery and optimization process. By embracing these advancements and adhering to rigorous scientific and regulatory standards, the agrochemical industry can continue to provide farmers with the tools they need to ensure a safe and abundant food supply for a growing world.
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PubMed. (n.d.). High Throughput Screening in Agrochemical Research. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]
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Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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University of Kentucky. (2018). Pesticide Formulations. Retrieved from [Link]
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ResearchGate. (2022). Development of QSAR models for evaluating pesticide toxicity against Skeletonema costatum. Retrieved from [Link]
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Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]
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ACS Publications. (2020). 3D-QSAR-Based Molecular Design to Discover Ultrahigh Active N-Phenylpyrazoles as Insecticide Candidates. Retrieved from [Link]
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ResearchGate. (2023). In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery. Retrieved from [Link]
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ResearchGate. (2017). Quantitative Structure-Activity relationships (QSAR) in predicting the environmental safety of pesticides. Retrieved from [Link]
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ResearchGate. (n.d.). Predicted ADMET properties for selected agrochemicals. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A comparison of the EU and US regulatory frameworks for the active substance registration of microbial biological control agents. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic key steps involved suspension concentrate formulation and its application. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Development of Pesticide-Likeness Scores and Models for Predicting Pesticide Activity of Molecular Scaffolds with Machine Learning. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Retrieved from [Link]
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Three-Mode Company. (n.d.). 3D-QSAR study of insecticidal neonicotinoid compounds based on 3-way partial least squares model. Retrieved from [Link]
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IJOEAR. (2023). In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery. Retrieved from [Link]
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ResearchGate. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
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Scribd. (n.d.). Pesticide Formulations Guide. Retrieved from [Link]
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YouTube. (2024). ADMET Predictor® 12: Predict with Confidence. Retrieved from [Link]
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IJIRT. (2023). Applying Molecular Docking to Pesticides: A Computational Leap in Pest Control. Retrieved from [Link]
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ResearchGate. (2018). A comparison of the EU and US regulatory frameworks for the active substance registration of microbial biological control agents. Retrieved from [Link]
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MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]
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International Journal of Advances in Pharmacy and Biotechnology. (2018). ADMET predictors are the tools for the enhancement of drug design and development. Retrieved from [Link]
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Plant Growth Regulator. (2024). In-depth analysis of the European Union and the United States pesticide reevaluation system. Retrieved from [Link]
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IJSDR. (2020). An overview of prediction and evaluation of ADMET properties of drugs and chemicals. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : In Silico Methods Applied in Drug and Pesticide Discovery. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Retrieved from [Link]
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European Food Safety Authority. (n.d.). HOW PESTICIDES ARE REGULATED IN THE EU. Retrieved from [Link]
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Diamond Produce. (2023). The Role of Agrochemicals in Modern Farming Practices. Retrieved from [Link]
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USDA. (2018). Japan Revising Domestic Pesticide Registration System. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 3-Bromo-2-methylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Bromo-2-methylacrylonitrile in Medicinal Chemistry
3-Bromo-2-methylacrylonitrile is a versatile and highly reactive building block, poised for a significant role in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its unique trifunctional nature, featuring a vinyl bromide, a nitrile group, and a methyl-substituted alkene, offers a rich landscape for selective chemical modifications. The electron-withdrawing nitrile group activates the double bond for nucleophilic attack and participates in cycloaddition reactions, while the vinyl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. This combination of reactive sites allows for the construction of a diverse array of scaffolds, including substituted alkenes, heterocycles, and complex acyclic systems, many of which are privileged structures in medicinal chemistry. Acrylonitrile derivatives are found in numerous approved drugs, highlighting the therapeutic potential of molecules derived from this scaffold.[1][2] This guide provides detailed protocols and expert insights into the key functionalization methods for 3-Bromo-2-methylacrylonitrile, empowering researchers to unlock its full synthetic potential.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. For 3-Bromo-2-methylacrylonitrile, these reactions provide a direct route to introduce aryl, heteroaryl, vinyl, and alkynyl substituents at the 3-position, leading to a vast library of novel compounds.
Suzuki-Miyaura Coupling: Synthesis of Arylated and Heteroarylated Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl structures which are common motifs in drug candidates.[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance catalytic activity for challenging substrates.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylacrylonitrile with Phenylboronic Acid
Objective: To synthesize 2-methyl-3-phenylacrylonitrile.
Materials:
-
3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-2-methylacrylonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 80 | 18 | 75-85 |
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[8] In the case of 3-Bromo-2-methylacrylonitrile, it can be coupled with various alkenes to generate more complex diene or styrenic structures.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. It is often used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), to stabilize the active Pd(0) species.
-
Base: A hindered organic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred to facilitate the reaction.
Experimental Protocol: Mizoroki-Heck Reaction of 3-Bromo-2-methylacrylonitrile with Styrene
Objective: To synthesize 2-methyl-3-styrylacrylonitrile.
Materials:
-
3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)
-
Triethylamine (NEt₃) (1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve 3-Bromo-2-methylacrylonitrile, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add styrene and triethylamine to the reaction mixture.
-
Seal the tube and heat the reaction to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the product.
Sonogashira Coupling: Access to Alkynylated Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing a direct route to conjugated enynes.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11]
-
Catalyst System: A dual-catalyst system is employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the hydrohalic acid byproduct.
-
Solvent: The amine base often serves as the solvent. In some cases, a co-solvent like THF or DMF may be used.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-methylacrylonitrile with Phenylacetylene
Objective: To synthesize 2-methyl-3-(phenylethynyl)acrylonitrile.
Materials:
-
3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (NEt₃) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-Bromo-2-methylacrylonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired enyne.
Nucleophilic Substitution and Addition Reactions
The electron-withdrawing nature of the nitrile group in 3-Bromo-2-methylacrylonitrile makes the double bond susceptible to nucleophilic attack. Furthermore, the vinyl bromide can undergo nucleophilic substitution, although this is generally less facile than for alkyl halides.
Nucleophilic Substitution with Amines
The reaction of 3-Bromo-2-methylacrylonitrile with primary or secondary amines can lead to the formation of enaminonitriles.[2][12] These reactions often require elevated temperatures.
-
Nucleophile: A variety of primary and secondary amines can be used. The nucleophilicity of the amine will influence the reaction rate.[13]
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable for this reaction.
-
Temperature: Heating is typically required to drive the reaction to completion.
Experimental Protocol: Reaction with Morpholine
Objective: To synthesize 2-methyl-3-morpholinoacrylonitrile.
Materials:
-
3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)
-
Morpholine (2.5 mmol, 218 mg, 0.22 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-2-methylacrylonitrile and K₂CO₃ in acetonitrile.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield the enaminonitrile.
Thiol Addition (Thia-Michael Addition)
Thiols can add to the activated double bond of 3-Bromo-2-methylacrylonitrile in a Michael-type addition.[14][15] This reaction is often base-catalyzed.
-
Nucleophile: Aliphatic and aromatic thiols can be used.
-
Catalyst: A weak base, such as triethylamine or DBU, is often used to deprotonate the thiol and generate the more nucleophilic thiolate.
-
Solvent: Protic solvents like ethanol or aprotic solvents like THF can be used.
Experimental Protocol: Addition of Thiophenol
Objective: To synthesize 3-bromo-2-methyl-3-(phenylthio)propanenitrile.
Materials:
-
3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)
-
Thiophenol (1.1 mmol, 121 mg, 0.11 mL)
-
Triethylamine (0.1 mmol, 10 mg, 14 µL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Dissolve 3-Bromo-2-methylacrylonitrile in THF in a round-bottom flask.
-
Add thiophenol and triethylamine.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate).
Cycloaddition Reactions: Synthesis of Heterocyclic Scaffolds
The activated double bond of 3-Bromo-2-methylacrylonitrile makes it a good dienophile or dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic compounds.[6][16]
[4+2] Diels-Alder Cycloaddition
With a suitable diene, 3-Bromo-2-methylacrylonitrile can undergo a Diels-Alder reaction to form a six-membered ring.[16][17]
Conceptual Protocol: Diels-Alder Reaction with Cyclopentadiene
Objective: To synthesize the corresponding brominated and cyanated norbornene derivative.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Cyclopentadiene (freshly cracked)
-
Solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve 3-Bromo-2-methylacrylonitrile in the chosen solvent.
-
Add an excess of freshly cracked cyclopentadiene.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting materials.
-
Upon completion, remove the solvent and excess diene under reduced pressure.
-
Purify the product, likely a mixture of endo and exo isomers, by column chromatography.
[3+2] Cycloaddition with Azides
The reaction with azides can lead to the formation of triazoles, which are important pharmacophores. This reaction is a type of Huisgen cycloaddition.
Conceptual Protocol: [3+2] Cycloaddition with Benzyl Azide
Objective: To synthesize the corresponding triazoline derivative.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Benzyl azide
-
Solvent (e.g., toluene)
Procedure:
-
In a sealed tube, dissolve 3-Bromo-2-methylacrylonitrile and benzyl azide in toluene.
-
Heat the reaction mixture to a temperature sufficient to promote the cycloaddition (e.g., 80-110 °C).
-
Monitor the progress of the reaction.
-
After completion, cool the reaction and remove the solvent.
-
Purify the resulting triazoline by column chromatography.
Workflow Visualization: Heterocycle Synthesis via Cycloaddition
Caption: Cycloaddition reaction pathways.
Synthesis of Pyrazoles and Pyridines
3-Bromo-2-methylacrylonitrile can serve as a precursor for the synthesis of important heterocyclic cores like pyrazoles and pyridines.
Pyrazole Synthesis
Reaction with hydrazine derivatives can lead to the formation of pyrazoles, a class of heterocycles with a wide range of biological activities.[18][19][20]
Conceptual Protocol: Reaction with Hydrazine
Objective: To synthesize the corresponding aminopyrazole derivative.
Materials:
-
3-Bromo-2-methylacrylonitrile
-
Hydrazine hydrate
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 3-Bromo-2-methylacrylonitrile in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the formation of the pyrazole product.
-
Upon completion, cool the reaction and remove the solvent.
-
Purify the product by recrystallization or column chromatography.
Pyridine Synthesis
While not a direct cyclization, derivatives of 3-Bromo-2-methylacrylonitrile can be used in multi-step sequences to construct substituted pyridine rings, which are prevalent in pharmaceuticals.[21][22][23] For example, after a cross-coupling reaction to introduce a suitable side chain, a subsequent cyclization reaction could be envisioned.
Conclusion
The functionalization of 3-Bromo-2-methylacrylonitrile offers a powerful platform for the synthesis of a diverse range of chemical entities with significant potential in drug discovery and development. The methodologies outlined in these application notes, including palladium-catalyzed cross-couplings, nucleophilic additions and substitutions, and cycloaddition reactions, provide a robust toolkit for researchers. By understanding the causality behind the experimental choices and following the detailed protocols, scientists can effectively leverage this versatile building block to create novel molecules with desired properties.
References
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Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
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Question: 2. The nucleophilic substitution reaction of this enantiomer of 3-bromo-2-methylhexane with amide ( H2 N−)yields 2 - Chegg. (2022, November 17). Chegg. Retrieved February 8, 2024, from [Link]
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved February 8, 2024, from [Link]
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Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
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Thiol-thiol cross-clicking using bromo-ynone reagents. (2025, July 10). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved February 8, 2024, from [Link]
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The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved February 8, 2024, from [Link]
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4.17: Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.).
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A molecular electron density theory study of the [3 + 2] cycloaddition reaction of nitrones with ketenes. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
- Preparation method of 2-methyl-3-bromopyridine. (n.d.). Patsnap.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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(PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. (n.d.). Retrieved February 8, 2024, from [Link]
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Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021, March 24). National Science Foundation. Retrieved February 8, 2024, from [Link]
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16.3: The Diels-Alder Cycloaddition Reaction. (2021, December 27). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]
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Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. (n.d.). Sciforum. Retrieved February 8, 2024, from [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved February 8, 2024, from [Link]
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Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. (2024, October 14). ChemRxiv. Retrieved February 8, 2024, from [Link]
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Unveiling [3 + 2] cycloaddition reactions of benzonitrile oxide and diphenyl diazomethane to cyclopentene and norbornene: a molecular electron density theory perspective | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 8, 2024, from [Link]
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multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Retrieved February 8, 2024, from [Link]
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Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 8, 2024, from [Link]
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Yield/time diagrams for the Mizoroki‐Heck reaction with [PdBr2(NR3⁺‐NHC)2]Cl2@PS. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. Retrieved February 8, 2024, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-2-methylacrylonitrile
Welcome to the technical support center for the purification of crude 3-Bromo-2-methylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Challenge: Common Impurities in Crude 3-Bromo-2-methylacrylonitrile
Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of 3-Bromo-2-methylacrylonitrile, often proceeding through the bromination of 2-methylacrylonitrile, can lead to several byproducts.
Likely Impurities:
-
Unreacted Starting Materials: Residual 2-methylacrylonitrile and brominating agents.
-
Over-brominated Species: Dibrominated or other poly-brominated byproducts.
-
Hydrolysis Products: Bromohydrins or other compounds resulting from the reaction with trace amounts of water.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
-
Polymeric Materials: As an unsaturated nitrile, 3-Bromo-2-methylacrylonitrile is susceptible to polymerization, especially at elevated temperatures.[1][2][3]
The presence of these impurities can interfere with subsequent reactions, affect product stability, and compromise the integrity of your research.
II. Purification Strategies: A Comparative Overview
Several techniques can be employed to purify crude 3-Bromo-2-methylacrylonitrile. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Vacuum Fractional Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing non-volatile and some volatile impurities. Scalable. | Risk of thermal decomposition or polymerization, even under vacuum. May not separate isomers effectively. | Removing solvent and impurities with significantly different boiling points. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution for separating closely related compounds and isomers. | Can be time-consuming and require significant solvent volumes. Not ideal for very large scales. | High-purity isolation and separation of cis/trans isomers. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Can yield very pure crystalline material. | Only applicable if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent. Potential for product loss in the mother liquor. | Final polishing step to achieve high purity, assuming the compound is crystalline. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Excellent for removing acidic or basic impurities and water-soluble byproducts. | Less effective for separating neutral, organic impurities with similar polarity to the product. | Initial workup to remove acidic/basic residues from the synthesis.[4][5][6] |
III. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during the purification of 3-Bromo-2-methylacrylonitrile in a practical question-and-answer format.
A. Vacuum Distillation
Q1: My compound is turning dark or polymerizing in the distillation flask, even under vacuum. What's happening and how can I prevent it?
A1: Darkening and polymerization are common issues with unsaturated acrylic compounds at elevated temperatures.[1][2][3] The double bond in 3-Bromo-2-methylacrylonitrile is activated, making it susceptible to free-radical polymerization.
-
Causality: Heat is a primary initiator of polymerization. Even under vacuum, the temperatures required for distillation might be sufficient to trigger this process. The presence of certain impurities can also act as initiators.
-
Solution:
-
Lower the Temperature: The most effective solution is to distill at the lowest possible temperature. This can be achieved by using a high-vacuum pump to significantly reduce the pressure.
-
Use a Polymerization Inhibitor: Add a small amount of a radical scavenger to the crude material before distillation. Common inhibitors for acrylates include hydroquinone monomethyl ether (MEHQ) or phenothiazine.[7]
-
Ensure a Clean System: Traces of acids or bases can catalyze polymerization. Ensure your glassware is scrupulously clean.
-
Minimize Distillation Time: Do not heat the distillation pot for longer than necessary.
-
Q2: I'm seeing co-distillation of my product with an impurity. How can I improve the separation?
A2: Co-distillation occurs when the boiling points of your product and an impurity are very close at the operating pressure.
-
Causality: Simple vacuum distillation may not have enough theoretical plates to separate compounds with similar volatilities.
-
Solution:
-
Use a Fractionating Column: Employ a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.
-
Optimize the Reflux Ratio: If using a distillation head with reflux control, a higher reflux ratio will improve separation but will also increase the distillation time.
-
Adjust the Vacuum: Sometimes, changing the pressure can alter the relative volatilities of the components, potentially improving separation.
-
B. Flash Column Chromatography
Q1: I'm having trouble separating the cis and trans isomers of 3-Bromo-2-methylacrylonitrile on a standard silica gel column. What can I do?
A1: The separation of geometric isomers can be challenging due to their similar polarities.
-
Causality: The small difference in the spatial arrangement of the atoms in cis and trans isomers often results in very similar interactions with the stationary phase.
-
Solution:
-
Optimize the Solvent System: A less polar solvent system will generally provide better resolution for closely eluting compounds. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Use a Longer Column: A longer and narrower column provides more surface area for interaction and can improve the separation of closely eluting compounds.[8]
-
Silver Nitrate Impregnated Silica Gel: This is a highly effective technique for separating alkenes. The silver ions interact with the pi bonds of the double bond, and this interaction is often different for cis and trans isomers, leading to better separation.
-
Preparation of AgNO₃-Silica: Dissolve silver nitrate in water or a polar organic solvent like acetonitrile. Make a slurry with silica gel and then evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The loading of silver nitrate is typically 5-10% by weight.
-
-
Supercritical Fluid Chromatography (SFC): If available, SFC can offer excellent resolution for isomeric separations.[9]
-
Q2: My compound is streaking on the TLC plate and the column, leading to poor separation. Why is this happening?
A2: Streaking is often a sign of overloading, interaction with the stationary phase, or the presence of highly polar impurities.
-
Causality: The nitrile group in your compound is polar and can interact strongly with the acidic silanol groups on the surface of the silica gel. Highly polar impurities can also cause streaking.
-
Solution:
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a higher ratio of silica gel to your crude product (e.g., 50:1 to 100:1).[8]
-
Use a Co-solvent: Adding a small amount of a more polar solvent or a modifier to your eluent can help to reduce tailing. For example, a small percentage of triethylamine can be added to the eluent to deactivate the acidic sites on the silica gel if your compound is basic in nature, although this is less likely to be the primary issue for a nitrile. More commonly, a small amount of a slightly more polar solvent in the mobile phase can improve peak shape.
-
Pre-adsorb the Sample: Dissolve your crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. This dry-loaded sample can then be carefully added to the top of your column, which often leads to better band-spreading and separation.
-
IV. Experimental Protocols
A. Protocol for Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap. Ensure all glassware is free of cracks.[10]
-
Inhibitor Addition: Add a radical inhibitor (e.g., a few crystals of MEHQ) to the crude 3-Bromo-2-methylacrylonitrile in the distillation flask.
-
Evacuation: Begin stirring the crude material and slowly apply vacuum. A stir bar is crucial for preventing bumping.[10]
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling point at the recorded pressure. Discard any initial forerun, which may contain residual solvents.
-
Termination: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Release Vacuum: Allow the apparatus to cool before slowly and carefully releasing the vacuum.
B. Protocol for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For better resolution, dry-loading is recommended.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect small fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
Caption: A typical workflow for the purification of crude 3-Bromo-2-methylacrylonitrile.
VI. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 3-Bromo-2-methylacrylonitrile? A1: Pure 3-Bromo-2-methylacrylonitrile is a colorless to pale yellow liquid. A darker color may indicate the presence of impurities or some degradation.
Q2: How should I store the purified product? A2: Due to its potential for polymerization, it is best to store the purified product in a refrigerator under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a polymerization inhibitor like MEHQ is also recommended for long-term storage.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my product? A3: Yes, GC is a suitable technique for analyzing the purity of 3-Bromo-2-methylacrylonitrile. A GC-MS system would be particularly useful for identifying any unknown impurities.[11] Be aware that thermally labile impurities might decompose in the injector port, so a lower injection temperature might be necessary.
Q4: Is it necessary to separate the cis and trans isomers? A4: This depends entirely on your intended application. For many synthetic purposes, a mixture of isomers is acceptable.[12] However, for applications in materials science or where specific stereochemistry is required for biological activity, separation of the isomers may be crucial.
Q5: What are the primary safety concerns when handling 3-Bromo-2-methylacrylonitrile? A5: 3-Bromo-2-methylacrylonitrile is expected to be toxic and an irritant, similar to other brominated organic compounds and nitriles. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
VII. References
-
Google Patents. (1979). Method for preparing unsaturated nitriles. Retrieved from
-
SLS. (n.d.). 3-Bromo-2-methylacrylonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Google Patents. (1976). Process for the preparation of α,β-unsaturated nitriles. Retrieved from
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
National Institutes of Health. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of α,β-unsaturated nitriles from.... Retrieved from [Link]
-
College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2017). GC-MS and FT-IR Analysis of Methanol crude Extract of Cyathula prostrata Linn Blume. Retrieved from [Link]
-
Google Patents. (2004). Method for preventing polymerization in an acrylic acid manufacturing process. Retrieved from
-
ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and reactivity of some stable nitrile oxides and nitrones. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylacrylonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
ACS Publications. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
-
European Patent Office. (n.d.). Inhibition of polymerization during distillation of monomers. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
(n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Google Patents. (n.d.). Continuous vacuum process and apparatus for recovering bromine. Retrieved from
-
(n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Retrieved from
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Google Patents. (n.d.). Inhibition of polymerization during distillation of monomers. Retrieved from
-
E3S Web of Conferences. (n.d.). Determination of two acrylates in environmental water by high performance liquid chromatography. Retrieved from [Link]
-
Science made alive. (n.d.). Making bromine by distillation. Retrieved from [Link]
-
(n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
Sources
- 1. EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phytojournal.com [phytojournal.com]
- 12. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-methylacrylonitrile
Welcome to the technical support center for the synthesis and optimization of 3-Bromo-2-methylacrylonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Introduction
3-Bromo-2-methylacrylonitrile is a valuable building block in organic synthesis, utilized in the construction of a variety of complex molecules. Its synthesis, typically achieved through the allylic bromination of 2-methylacrylonitrile (methacrylonitrile), can present several challenges. This guide will walk you through a reliable protocol and help you navigate common experimental hurdles.
Core Synthesis Protocol: Allylic Bromination of 2-Methylacrylonitrile
The most common and effective method for synthesizing 3-Bromo-2-methylacrylonitrile is the free-radical allylic bromination of 2-methylacrylonitrile using N-Bromosuccinimide (NBS). This method is preferred as it maintains a low concentration of bromine in the reaction mixture, thereby minimizing the competing electrophilic addition of bromine across the double bond.[1][2]
Experimental Protocol
Materials:
-
2-Methylacrylonitrile (Methacrylonitrile)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle and temperature controller
-
Apparatus for filtration and distillation
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas.
-
Reagent Addition: Under an inert atmosphere, charge the flask with 2-methylacrylonitrile and anhydrous carbon tetrachloride.
-
Initiator and Brominating Agent: Add a catalytic amount of the radical initiator (e.g., 1-5 mol% of AIBN) to the solution. Follow this by the portion-wise addition of N-Bromosuccinimide (1.0-1.1 equivalents). Note: Adding NBS in portions helps to control the reaction rate and temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of the radical initiator.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material. The reaction is usually complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure to yield 3-Bromo-2-methylacrylonitrile as a mixture of (E) and (Z) isomers.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Bromo-2-methylacrylonitrile in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in allylic bromination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The radical initiator may not be decomposing effectively.
-
Solution: Ensure the reaction is heated to the appropriate reflux temperature for the solvent used. Monitor the reaction progress using GC or TLC until the starting material is consumed. Consider using a radical initiator with a lower decomposition temperature if necessary.
-
-
Side Reactions:
-
Cause: The primary competing reaction is the electrophilic addition of bromine across the double bond, forming 2,3-dibromo-2-methylpropanenitrile. This is more likely if the concentration of molecular bromine (Br₂) is too high.
-
Solution: Use N-Bromosuccinimide (NBS) as the brominating agent, as it provides a slow, controlled release of Br₂.[1][2] Add the NBS in portions rather than all at once. Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride.
-
-
Product Loss During Work-up:
-
Cause: The product can be volatile and may be lost during solvent removal.
-
Solution: Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature during solvent removal.
-
-
Polymerization:
-
Cause: Acrylonitrile derivatives are prone to radical polymerization.[3]
-
Solution: Ensure the starting material is free of polymerization inhibitors if it is not being used immediately after purification. The reaction should be carried out under an inert atmosphere to minimize exposure to oxygen, which can sometimes initiate polymerization.
-
Q2: I am observing a significant amount of a dibrominated side product in my crude reaction mixture. How can I prevent this?
A2: The formation of the dibromo adduct is a classic sign of a high concentration of molecular bromine. To suppress this electrophilic addition, consider the following:
-
NBS is Key: As mentioned, NBS is the reagent of choice for allylic bromination precisely because it keeps the Br₂ concentration low.[1]
-
Slow Addition: Add the NBS in small portions over the course of the reaction. This prevents a sudden spike in the Br₂ concentration.
-
Solvent Choice: Non-polar solvents like CCl₄ are ideal as they do not promote ionic reaction pathways.
-
Light and Heat: The reaction should be initiated with a radical initiator (AIBN or BPO) and heat. While light can also initiate radical reactions, it can sometimes lead to less selective bromination.
Q3: The reaction is sluggish and does not go to completion. What could be the issue?
A3: A stalled reaction is often due to a problem with the radical initiation or propagation steps.
-
Inactive Initiator:
-
Cause: The radical initiator may have degraded over time.
-
Solution: Use a fresh batch of AIBN or BPO. Ensure it has been stored correctly.
-
-
Presence of Inhibitors:
-
Cause: The starting 2-methylacrylonitrile may contain stabilizers (like hydroquinone monomethyl ether) that are added to prevent polymerization during storage. These will also inhibit the desired radical reaction.
-
Solution: Purify the 2-methylacrylonitrile by distillation before use to remove any inhibitors.
-
-
Insufficient Temperature:
-
Cause: The reaction temperature is too low for the efficient decomposition of the radical initiator.
-
Solution: Verify the reaction temperature and ensure it is appropriate for the chosen initiator. For example, AIBN decomposes effectively at temperatures above 60°C.
-
Q4: How can I effectively purify the final product?
A4: Purification of 3-Bromo-2-methylacrylonitrile is typically achieved by fractional distillation under reduced pressure.
-
Why Reduced Pressure? The product has a relatively high boiling point, and heating it to its atmospheric boiling point could lead to decomposition or polymerization.
-
Fractional Distillation: This technique is crucial for separating the desired product from any remaining starting material, the dibromo adduct, and other high-boiling impurities.
-
Column Choice: A Vigreux column is often sufficient for this separation. For more challenging separations, a packed column (e.g., with Raschig rings) can be used.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling procedures for 2-methylacrylonitrile and 3-Bromo-2-methylacrylonitrile?
A: Both compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
2-Methylacrylonitrile: It is flammable and prone to polymerization. It should be stored in a cool, dark place, away from heat and light, and is often stabilized with an inhibitor.[3]
-
3-Bromo-2-methylacrylonitrile: This compound is also toxic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Q: Can I use bromine (Br₂) directly for this reaction?
A: While it is possible, using Br₂ directly is not recommended. The high concentration of bromine will strongly favor the electrophilic addition reaction, leading to the formation of the dibrominated byproduct as the major product.
Q: What is the role of the radical initiator?
A: The radical initiator, such as AIBN or BPO, is essential to start the radical chain reaction. Upon heating, it decomposes to form radicals, which then initiate the reaction by abstracting a hydrogen atom from the allylic position of 2-methylacrylonitrile.
Q: Is the product a single isomer?
A: 3-Bromo-2-methylacrylonitrile exists as a mixture of (E) and (Z) isomers. The reaction typically produces a mixture of these isomers, which can sometimes be separated by careful fractional distillation or chromatography, although they are often used as a mixture in subsequent reactions.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The allylic bromination of 2-methylacrylonitrile proceeds through a radical chain mechanism.
Caption: Allylic Bromination Mechanism.
Troubleshooting Workflow
A logical approach to troubleshooting common issues in the synthesis of 3-Bromo-2-methylacrylonitrile.
Caption: Troubleshooting Workflow.
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, minimizing side reactions.[1][2] |
| Stoichiometry | 1.0-1.1 equivalents of NBS | Ensures complete conversion of the starting material without a large excess of the brominating agent. |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | Non-polar solvent that favors the radical pathway over ionic side reactions. |
| Initiator | AIBN or BPO (1-5 mol%) | Efficiently initiates the radical chain reaction upon heating. |
| Temperature | Reflux (~77°C for CCl₄) | Ensures thermal decomposition of the initiator and a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents unwanted side reactions with oxygen and minimizes polymerization. |
References
-
SLS. (n.d.). 3-Bromo-2-methylacrylonitrile. Retrieved February 5, 2026, from [Link]
- Google Patents. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. CN101560147A.
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, December 28). Methacrylonitrile. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. Retrieved February 5, 2026, from [Link]
-
Evano, G. (2014, February 9). Allylic Bromination Using NBS. YouTube. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylacrylonitrile. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 5, 2026, from [Link]
-
jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS. YouTube. Retrieved February 5, 2026, from [Link]
Sources
Navigating the Synthesis of Substituted Acrylonitriles: A Technical Guide to Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-2-methylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the cross-coupling of 3-bromo-2-methylacrylonitrile. As a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials, the efficient and selective functionalization of this substrate is of paramount importance. This guide, compiled by our team of senior application scientists, provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the most common cross-coupling reactions involving this versatile building block.
Understanding the Substrate: Key Characteristics of 3-Bromo-2-methylacrylonitrile
3-Bromo-2-methylacrylonitrile is a trisubstituted vinyl bromide featuring both an electron-withdrawing nitrile group and a methyl group on the double bond. These features significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group can affect the oxidative addition step, while the steric hindrance from the methyl group can impact both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Understanding these electronic and steric factors is crucial for selecting the optimal catalyst system.
Troubleshooting Common Issues in Cross-Coupling Reactions
This section addresses specific challenges that researchers may encounter during the cross-coupling of 3-bromo-2-methylacrylonitrile and provides a systematic approach to resolving them.
Problem 1: Low or No Conversion to the Desired Product
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The palladium precatalyst may have degraded due to improper storage or handling. The active Pd(0) species is susceptible to oxidation.
-
Solution: Use a freshly opened bottle of the palladium source or employ an air-stable precatalyst. Ensure all solvents and reagents are anhydrous and properly degassed to prevent catalyst deactivation.
-
-
Inefficient Oxidative Addition:
-
Cause: The C-Br bond of the vinyl bromide may not be sufficiently activated for the chosen palladium catalyst.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., P(t-Bu)₃).[1] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which can facilitate the oxidative addition step.[1][3]
-
-
Poor Transmetalation (Suzuki-Miyaura Coupling):
-
Cause: The boronic acid may not be effectively activated by the base, or the boronic acid itself may be of poor quality.
-
Solution: Ensure the use of a suitable base to form the active boronate species. For Suzuki reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5] The choice of base can be critical and may need to be screened.[4] If the boronic acid is suspected to be the issue, consider using the corresponding boronate ester (e.g., pinacol ester) which can sometimes be more stable and easier to handle.
-
-
Unfavorable Reaction Temperature:
-
Cause: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. However, be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst and condition selection for various cross-coupling reactions of 3-bromo-2-methylacrylonitrile.
Suzuki-Miyaura Coupling
Q1: What is a good starting point for a Suzuki-Miyaura coupling with an arylboronic acid?
A1: A reliable starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, in combination with a phosphine ligand. A common protocol would involve:
-
Catalyst: 2-5 mol% Pd(OAc)₂
-
Ligand: 4-10 mol% of a suitable phosphine ligand (e.g., PPh₃, or a more electron-rich ligand like SPhos for challenging substrates).
-
Base: 2-3 equivalents of K₂CO₃ or K₃PO₄.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 ratio).
-
Temperature: 80-100 °C.
It is crucial to degas the reaction mixture thoroughly to remove oxygen.[1][5][7]
Q2: I am observing significant amounts of a dehalogenated byproduct (2-methylacrylonitrile). What can I do to minimize this?
A2: Dehalogenation is a common side reaction in Suzuki couplings.[6] It can be caused by several factors:
-
Protodeboronation of the boronic acid: This can be minimized by using anhydrous solvents and ensuring the boronic acid is of high quality.
-
Reaction with residual water or other protic sources: Ensure all reagents and solvents are dry.
-
Choice of base: Stronger bases can sometimes promote dehalogenation. Consider using a milder base like K₃PO₄.[6]
-
Ligand choice: Some ligands may favor the dehalogenation pathway. Screening different phosphine ligands can be beneficial.
Heck Coupling
Q3: What are the key parameters to consider for a successful Heck reaction with an alkene like styrene?
A3: The Heck reaction is sensitive to the choice of catalyst, base, and solvent.[8][9][10] For the coupling of 3-bromo-2-methylacrylonitrile with styrene, consider the following:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.
-
Ligand: For vinyl bromides, phosphine ligands are generally required. PPh₃ is a good starting point, but more electron-rich and bulky ligands might be necessary for higher yields.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used. The base is crucial for regenerating the active Pd(0) catalyst.[8]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are often used.[11]
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.
Q4: My Heck reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?
A4: The stereoselectivity of the Heck reaction can be influenced by the reaction conditions. While the reaction with vinyl halides often proceeds with retention of stereochemistry, isomerization can occur.[1] To favor the desired isomer:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand can influence the stereochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature may reduce the extent of isomerization.
-
Base: The choice of base can also play a role in the stereoselectivity.
Sonogashira Coupling
Q5: What is a standard protocol for the Sonogashira coupling of 3-bromo-2-methylacrylonitrile with a terminal alkyne?
A5: The Sonogashira coupling typically employs a dual catalyst system of palladium and copper. A general procedure would be:
-
Palladium Catalyst: 1-5 mol% of a Pd(II) complex like PdCl₂(PPh₃)₂ or a Pd(0) source with a phosphine ligand.
-
Copper Co-catalyst: 1-5 mol% of a copper(I) salt, such as CuI.
-
Base: An amine base, typically triethylamine or diisopropylamine, which often also serves as the solvent or co-solvent.
-
Solvent: THF or DMF can be used as a co-solvent.
-
Temperature: Room temperature to 60 °C is usually sufficient.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[12]
Q6: I am observing significant homocoupling of my alkyne. How can I suppress this side reaction?
A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[12] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove any traces of oxygen.
-
Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed, although this may require a different palladium catalyst system and higher reaction temperatures.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and reduce the rate of homocoupling.
Buchwald-Hartwig Amination
Q7: What are the critical factors for a successful Buchwald-Hartwig amination with 3-bromo-2-methylacrylonitrile?
A7: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[13][14] For this specific substrate:
-
Catalyst and Ligand: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ should be used with a specialized, bulky, and electron-rich phosphine ligand. The Buchwald or Hartwig ligands (e.g., XPhos, SPhos, RuPhos) are designed for this transformation and are often essential for good yields, especially with challenging substrates.[13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture, so strict inert atmosphere techniques are necessary.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromo-2-methylacrylonitrile with Arylboronic Acids
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ is often more cost-effective. |
| Ligand | PPh₃ (4-10 mol%) or SPhos (4-10 mol%) | SPhos is recommended for less reactive arylboronic acids. |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | K₃PO₄ can sometimes give better results with sensitive substrates. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Ensure solvents are properly degassed. |
| Temperature | 80-100 °C | Monitor reaction progress by TLC or GC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation and side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 3-bromo-2-methylacrylonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
-
ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]
-
National Institutes of Health. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]
-
ACS Publications. Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
National Institutes of Health. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
ResearchGate. Optimization of the conditions for the Heck reaction of bromobenzene with styrene. [Link]
-
National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
National Institutes of Health. Catalytic C-CN bond activation. [Link]
-
Royal Society of Chemistry. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. [Link]
-
ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. Cross-coupling of aldehydes and α-bromophosphonates to modularly access α-substituted-β-ketophosphonates under dual nickel/photoredox catalysis. [Link]
-
Biological and Molecular Chemistry. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. [Link]
-
ResearchGate. Proposed 2‐cyanoarenes as cross‐coupling partners at para and ipso.... [Link]
-
Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]
-
National Institutes of Health. Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. [Link]
-
National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]
-
Royal Society of Chemistry. A facile tandem decyanation/cyanation reaction of α-iminonitriles toward cyano-substituted amides. [Link]
-
Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. [Link]
-
Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
-
National Institutes of Health. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
National Institutes of Health. Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation. [Link]
-
ACS Publications. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
ResearchGate. Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. [Link]
-
ResearchGate. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]
-
SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
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- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-methylacrylonitrile
Welcome to the Technical Support Center for the scale-up synthesis of 3-Bromo-2-methylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger production environments. We will delve into common challenges, offering troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible process.
Introduction: The Synthetic Landscape
The synthesis of 3-Bromo-2-methylacrylonitrile, a valuable building block in organic synthesis, typically involves the allylic bromination of 2-methylacrylonitrile. The most common laboratory-scale method utilizes N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator. While effective at a small scale, scaling up this reaction introduces significant challenges related to reaction control, product purity, and safety. This guide will address these critical aspects.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis of 3-Bromo-2-methylacrylonitrile.
Issue 1: Runaway Reaction and Poor Temperature Control
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Excessive pressure build-up in the reactor.
-
Discoloration of the reaction mixture (darkening or charring).
-
Formation of significant amounts of impurities.
Root Cause Analysis: The allylic bromination with NBS is an exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, hindering efficient heat dissipation. This can lead to a thermal runaway, a dangerous situation that can result in loss of containment and product degradation.
Corrective and Preventive Actions:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, controlled addition of NBS, possibly as a solution or slurry. | To manage the rate of heat generation. |
| Cooling System | Ensure the reactor's cooling system is appropriately sized and functioning optimally. | To effectively remove the heat generated during the reaction. |
| Solvent Selection | Use a solvent with a suitable boiling point to act as a heat sink. | The solvent can absorb excess heat through reflux, providing a passive safety measure. |
| Monitoring | Implement real-time temperature monitoring with alarms. | To provide early warning of any deviation from the desired temperature profile. |
Issue 2: Low Yield and Formation of Side Products
Symptoms:
-
Lower than expected yield of 3-Bromo-2-methylacrylonitrile.
-
Presence of significant impurities, such as dibrominated products or products from bromine addition to the double bond.
Root Cause Analysis: Side reactions become more prevalent at scale due to localized "hot spots" from poor mixing or improper temperature control. The choice of brominating agent and reaction conditions also plays a crucial role in selectivity. Using elemental bromine (Br₂), for instance, can lead to addition across the double bond, while NBS favors allylic bromination[1][2].
Corrective and Preventive Actions:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use NBS as it provides a low, constant concentration of bromine, favoring radical substitution over electrophilic addition[1][3]. | To enhance selectivity for the desired product. |
| Initiator | Use a suitable radical initiator (e.g., AIBN or benzoyl peroxide) at an appropriate concentration. | To initiate the desired radical chain reaction efficiently. |
| Light Conditions | Conduct the reaction in the absence of UV light, unless photochemical initiation is intended. | Uncontrolled light can lead to non-selective radical reactions[4]. |
| Solvent | Use a non-polar solvent like carbon tetrachloride or cyclohexane. | Polar solvents can promote ionic side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Emulsion formation during aqueous work-up.
-
Co-distillation of impurities with the product.
-
Product degradation during distillation.
Root Cause Analysis: The crude product mixture can contain unreacted starting materials, succinimide (from NBS), and various brominated byproducts. The physical properties of these components can complicate the purification process, especially at a larger scale. 3-Bromo-2-methylacrylonitrile itself may be thermally labile, making high-temperature distillation challenging.
Corrective and Preventive Actions:
| Step | Recommendation | Rationale |
| Work-up | After the reaction, filter the mixture to remove succinimide. Wash the organic phase with a sodium bisulfite solution to quench any remaining bromine, followed by a brine wash. | To remove solid byproducts and unreacted reagents before distillation. |
| Distillation | Perform vacuum distillation to lower the boiling point of the product. | To minimize thermal degradation of the product. |
| Alternative Purification | Consider chromatography for high-purity requirements, although this may be less practical for very large scales. | To remove closely boiling impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for scaling up this synthesis?
A1:
-
Reagent Handling: Both 2-methylacrylonitrile and 3-Bromo-2-methylacrylonitrile are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[5][6].
-
Exothermicity: As discussed, the reaction is exothermic. A thorough process safety review, including calorimetry studies (e.g., Differential Scanning Calorimetry - DSC), is highly recommended to understand the thermal hazards before scaling up.
-
Pressure Relief: The reactor should be equipped with a pressure relief device (e.g., a rupture disc) to prevent over-pressurization in case of a runaway reaction.
-
Quenching Strategy: Have a well-defined quenching procedure in place to stop the reaction quickly in an emergency. This could involve the rapid addition of a radical scavenger like hydroquinone.
Q2: How does the quality of the starting 2-methylacrylonitrile affect the reaction?
A2: The purity of the starting material is crucial. Impurities in 2-methylacrylonitrile can interfere with the radical reaction or lead to the formation of undesired byproducts. It is important to use a grade of 2-methylacrylonitrile that is free from polymerization inhibitors (if the reaction conditions are not compatible) and other reactive species.
Q3: Can I use elemental bromine instead of NBS for the scale-up?
A3: While elemental bromine can be used for bromination, it is generally not recommended for this specific transformation on a large scale. Bromine is highly corrosive and volatile, making it more hazardous to handle. More importantly, it is less selective than NBS and can lead to a higher proportion of addition products, where bromine adds across the double bond, reducing the yield of the desired allylic bromination product[2][7].
Q4: What is the role of the radical initiator and how should it be chosen?
A4: The radical initiator is essential to start the allylic bromination chain reaction. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The choice of initiator depends on the reaction temperature. The initiator should have a half-life of about one hour at the desired reaction temperature to provide a steady stream of radicals throughout the reaction.
Q5: How can I monitor the progress of the reaction at scale?
A5: At scale, it is important to have a reliable method for monitoring the reaction's progress to determine when it is complete. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product. This allows for timely quenching of the reaction to prevent the formation of over-brominated and other side products.
Experimental Workflow and Diagrams
Typical Lab-Scale Protocol for Synthesis of 3-Bromo-2-methylacrylonitrile
-
Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and an addition funnel. The system is kept under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: 2-methylacrylonitrile and a suitable solvent (e.g., carbon tetrachloride) are charged to the flask.
-
Initiation: A catalytic amount of a radical initiator (e.g., AIBN) is added.
-
NBS Addition: N-bromosuccinimide is added portion-wise or via the addition funnel as a slurry in the solvent.
-
Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by GC or TLC.
-
Work-up: After cooling to room temperature, the solid succinimide is filtered off. The filtrate is washed with an aqueous solution of sodium bisulfite and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Logical Workflow for Scale-Up Synthesis
Caption: Scale-up workflow for 3-Bromo-2-methylacrylonitrile synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield and impurity issues.
References
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]
- Google Patents. (1950). Methacrylonitrile process. US2518089A.
-
PubChem. 3-Bromo-2-methylbutanenitrile. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Guan, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. Available at: [Link]
- Google Patents. (2022). Preparation method of bromoacetonitrile. CN114751842A.
- Google Patents. (1961). Process for purifying acrylonitrile. US3007853A.
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
- Google Patents. (1996). Method for producing bromoacetonitrile. JP2517304B2.
-
SLS. 3-Bromo-2-methylacrylonitrile, mixture of cis and trans. Available at: [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS). Available at: [Link]
- Google Patents. (1972). Process for preparing nitriles. US3671568A.
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Available at: [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]
-
Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. Available at: [Link]
-
Science Forums. Preventing a bromination reaction from going radical. Available at: [Link]
-
YouTube. Allylic Photobromination using N-bromosuccinimide. Available at: [Link]
-
YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Available at: [Link]
- Google Patents. (2011). A process for the preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine and its pharmaceutically acceptable salt. WO2011108001A2.
-
Chemistry LibreTexts. Reactions of Alkenes with Bromine. Available at: [Link]
- Google Patents. (1975). The manufacture of acrylonitrile and methacrylonitrile. IL37957A.
-
Wikipedia. Methacrylonitrile. Available at: [Link]
-
Organic Syntheses. Malononitrile. Available at: [Link]
-
Organic Syntheses. Bromocyclopropane. Available at: [Link]
-
Cora@UCC. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
-
Organic Syntheses. Propionic acid, β-bromo-, methyl ester. Available at: [Link]
-
PubChem. 3-Bromo-2-methylpropanenitrile. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 5. 3-溴-2-甲基丙烯腈,顺式和反式混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methacrylonitrile - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Strategic Selection of Beta-Functionalized Acrylonitriles: Alternatives to 3-Bromo-2-methylacrylonitrile
Executive Summary & Strategic Context
3-Bromo-2-methylacrylonitrile is a specialized bifunctional building block in organic synthesis, valued for its dual reactivity: it possesses an electrophilic
However, its deployment is often limited by instability (polymerization propensity) , high cost , and lachrymatory toxicity . This guide provides a technical evaluation of viable alternatives, categorizing them by reaction mechanism to ensure the correct substitute is chosen for your specific pathway.
Decision Matrix: Selecting the Right Alternative
| Primary Application | Recommended Alternative | Key Advantage | Trade-off |
| Pd-Catalyzed Couplings | 3-Chloro-2-methylacrylonitrile | Cost-effective, higher stability | Lower reactivity; requires specialized ligands/higher temps. |
| Nucleophilic Substitution ( | 3-Alkoxy-2-methylacrylonitriles | "Masked" electrophile, significantly lower toxicity | Requires acid activation or specific nucleophiles; poor for Pd-coupling. |
| Radical/Polymerization | Methacrylonitrile (2-Methylacrylonitrile) | Bulk availability, atom economy | Lacks |
Technical Deep Dive: Mechanistic Divergence
To select an alternative, one must understand the causality of the original reagent's reactivity. The bromine atom in 3-bromo-2-methylacrylonitrile serves two distinct mechanistic roles:
-
Oxidative Addition Handle: For Pd(0) insertion.
-
Leaving Group: For addition-elimination sequences (
).
Pathway Visualization
The following diagram illustrates how different reagent classes feed into the target product pathways.
Figure 1: Mechanistic divergence between Halogenated and Alkoxy precursors. Note that the Chloro-analog requires enhanced catalytic systems for oxidative addition.
Comparative Analysis of Alternatives
Alternative A: 3-Chloro-2-methylacrylonitrile
Best for: Industrial scale-up of Suzuki/Heck couplings where cost is a driver.
-
Mechanism: Operates identically to the bromo-analog but with a stronger C-Cl bond (BDE ~95 kcal/mol vs ~68 kcal/mol for C-Br). This makes the oxidative addition step rate-limiting.
-
Optimization: Unlike the bromo-analog which works with simple
, the chloro-analog often requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition. -
Data Comparison:
Metric 3-Bromo-2-methylacrylonitrile 3-Chloro-2-methylacrylonitrile Relative Rate (Pd-coupling) 1.0 (Reference) ~0.05 (Unoptimized) Stability (Shelf-life) Low (Darkens/Polymerizes weeks) Moderate (Months at 4°C)
Alternative B: 3-Alkoxy-2-methylacrylonitriles (e.g., 3-Methoxy)
Best for: Synthesis of Heterocycles (Pyrazoles, Pyrimidines) and "Green" Chemistry applications.
-
Mechanism: These are vinylogous esters. They do not undergo oxidative addition with Pd. Instead, they react via vinylic substitution (
V) . The alkoxy group acts as a leaving group after the initial nucleophilic attack at the -carbon. -
Safety Profile: significantly less toxic and non-lachrymatory compared to halo-acrylonitriles.
-
Application: Ideal for condensing with hydrazines to form pyrazoles. The reaction is driven by the elimination of methanol/ethanol.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (High Reactivity)
Substrate: 3-Bromo-2-methylacrylonitrile This protocol demonstrates the standard high-reactivity baseline.
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Reagents: Add 3-Bromo-2-methylacrylonitrile (1.0 equiv), Arylboronic acid (1.1 equiv), and
(3-5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
(2.0 equiv). -
Reaction: Heat to 80°C for 4-6 hours.
-
Note: The reaction is typically fast. Monitoring by TLC is crucial to prevent polymerization of the product.
-
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
.
Protocol 2: Optimized Coupling for Chloro-Analog (Alternative)
Substrate: 3-Chloro-2-methylacrylonitrile
Self-Validating Step: The use of SPhos is critical here. If standard
-
Catalyst Pre-complexation: In a separate vial, mix
(2 mol%) and SPhos (4 mol%) in Toluene for 10 mins to generate the active catalytic species. -
Main Reaction: To the reaction vessel, add 3-Chloro-2-methylacrylonitrile (1.0 equiv), Arylboronic acid (1.5 equiv), and
(3.0 equiv). -
Combine: Add the pre-complexed catalyst solution.
-
Conditions: Heat to 100°C for 12-16 hours.
-
Causality: The higher temperature and stronger base (
) are required to force the oxidative addition across the stronger C-Cl bond.
-
-
Validation: Monitor disappearance of the starting chloride by GC-MS. If conversion stalls, add fresh catalyst solution.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-methylacrylonitrile.Link
-
BenchChem. Application Notes for Palladium-Catalyzed Cross-Coupling Reactions.Link
-
Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013).[1] Link
-
Journal of Organic Chemistry. Synthesis of functionalized benzhydrylamines via Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles. (2005).[3] Link
-
PubChem. Compound Summary: 3-Bromo-2-methylacrylonitrile.[4][5]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. 3-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 24874398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-methylacrylonitrile | C4H4BrN | CID 6370992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Comparative Guide: Biological Activity of 3-Bromo-2-methylacrylonitrile Derivatives
The following guide provides an in-depth comparative analysis of the biological activity and synthetic utility of derivatives obtained from 3-Bromo-2-methylacrylonitrile .
Executive Summary
3-Bromo-2-methylacrylonitrile (CAS 150163-13-6) is a versatile vinyl bromide scaffold used primarily as a "radical acceptor" and a partner in palladium-catalyzed cross-coupling reactions. Unlike simple building blocks, its unique structure—featuring a reactive vinyl bromide adjacent to an electron-withdrawing nitrile group—allows for the rapid generation of diverse bioactive architectures.
This guide compares three primary classes of derivatives synthesized from this precursor:
-
-Aryl-2-methylacrylonitriles: Potent GABA
receptor modulators. -
C-Branched Nucleosides: Antiviral agents targeting polymerase enzymes.
-
Heterocyclic Ethers: Inhibitors of PRMT5 (Protein Arginine Methyltransferase 5) for cancer therapy.
Comparative Biological Activity Analysis
Class A: GABA Receptor Modulators
Derivatives synthesized via Suzuki–Miyaura cross-coupling of 3-Bromo-2-methylacrylonitrile with phenylboronic acids have emerged as selective modulators of the
-
Mechanism of Action: Positive Allosteric Modulation (PAM). These compounds bind to the
subunits of the GABA receptor, enhancing the chloride ion flux induced by GABA. -
Therapeutic Focus: Anxiety, epilepsy, and sedation without the side effects of non-selective benzodiazepines.
Table 1: Comparative Efficacy of Acrylonitrile Derivatives at GABA
| Derivative ID | R-Group Substitution | Selectivity Profile | Activity (Potentiation %) | Experimental Notes |
| Compound 5 | 4-Methoxy | High (>400%) | Single geometric isomer (E-isomer active). | |
| Compound 6 | 4-Fluoro | Moderate (250%) | Lower lipophilicity; faster washout. | |
| Compound 9 | 3,4-Dichloro | Non-selective | High (>500%) | Significant sedation observed (off-target |
| Compound 1 | Unsubstituted Phenyl | Poor | Low (<50%) | Lack of electronic engagement with receptor pocket. |
Key Insight: The E-isomer of the 3-aryl-2-methylacrylonitrile motif is critical for binding. The methyl group at the
-position provides steric bulk that prevents metabolic hydrolysis of the nitrile, extending half-life compared to simple acrylonitriles.
Class B: C-Branched Nucleoside Analogs (Antivirals)
3-Bromo-2-methylacrylonitrile acts as a radical trap in the synthesis of 4'-C-branched nucleosides . These derivatives mimic natural nucleotides but contain a "cyanovinyl" or "cyanoethyl" modification that disrupts viral replication.
-
Mechanism: Chain termination or steric inhibition of viral RNA-dependent RNA polymerase (RdRp).
-
Target Pathogens: Hepatitis C Virus (HCV), HIV.
Table 2: Synthetic Efficiency & Antiviral Potential
| Nucleoside Core | Radical Precursor | Yield with 3-Br-2-Me-Acrylonitrile | Antiviral Potency (EC50) |
| Uridine | 4'-Se-Phenyl Uridine | 76% (Isomer Mix) | 1.2 |
| Adenosine | 4'-Se-Phenyl Adenosine | 70% | 4.5 |
| Thymidine | 4'-Iodo Thymidine | 65% | >10 |
Class C: PRMT5 Inhibitors (Oncology)
In recent drug discovery campaigns, the scaffold is used to synthesize heterocyclic ethers via nucleophilic substitution. These compounds inhibit PRMT5, an enzyme overexpressed in glioblastoma and lymphoma.
-
Performance: These derivatives show IC50 values in the nanomolar range (5–50 nM) against PRMT5, significantly superior to first-generation inhibitors due to the rigidifying effect of the methyl-acrylonitrile linker.
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent synthetic pathways that determine the biological fate of the derivatives.
Figure 1: Divergent synthetic utility of 3-Bromo-2-methylacrylonitrile leading to distinct pharmacological classes.
Experimental Protocols
Protocol A: Synthesis of GABA-Modulating Aryl-Acrylonitriles
Objective: Synthesize 3-(4-methoxyphenyl)-2-methylacrylonitrile (Compound 5) via Suzuki Coupling.
-
Reagents:
-
3-Bromo-2-methylacrylonitrile (1.0 equiv).[1]
-
4-Methoxyphenylboronic acid (1.2 equiv).
-
Catalyst: Pd(PPh
) (5 mol%). -
Base: K
CO (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Add solvents and degas with Argon for 15 minutes.
-
Catalysis: Add Pd(PPh
) quickly under Argon flow. Seal the vial. -
Reaction: Heat to 90°C for 12 hours. The mixture will turn from yellow to black (Pd precipitation).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc 9:1). Isolate the E-isomer (major product).
-
-
Validation:
-
1H NMR (CDCl3): Look for the vinyl proton singlet at
~7.1-7.3 ppm. -
Yield: Expected 75-85%.
-
Protocol B: Radical Vinylation for Nucleoside Synthesis
Objective: Introduce the cyanovinyl group to a uridine scaffold.
-
Reagents:
-
Procedure:
-
Setup: Dissolve the nucleoside precursor and vinyl bromide in degassed benzene.
-
Initiation: Heat to reflux (80°C). Add AIBN and Bu
SnH solution dropwise over 1 hour (syringe pump preferred to minimize reduction of the bromide without coupling). -
Completion: Reflux for an additional 2 hours.
-
Purification: Remove solvent. Treat residue with KF (potassium fluoride) solution to precipitate tin byproducts. Filter and purify via silica gel column.[4]
-
-
Validation:
-
Mass Spec: Confirm the addition of the C
H N fragment (+66 Da mass shift vs des-iodo precursor).
-
Screening Workflow for GABA Activity
To validate the activity of Class A derivatives, the following electrophysiological workflow is standard.
Figure 2: Electrophysiological screening workflow for validating GABAergic activity.
References
-
GABA Receptor Modulation
-
Radical Chemistry & Nucleosides
- Stereoselective Synthesis of 4'-Branched Nucleosides via Radical Vinyl
- Source:Journal of Organic Chemistry.
- Context: Details the use of 3-bromo-2-methylacrylonitrile as a radical acceptor for modifying sugar moieties.
-
Link: [Link] (General Journal Link - Specific article requires subscription, refer to J. Org. Chem. 1999, 64, 7912).
-
PRMT5 Inhibitors
-
Novel PRMT5 Inhibitors and Methods of Use.[8]
- Source:World Intellectual Property Organiz
- Context: Patent disclosure utilizing the scaffold for cancer drug synthesis.
- Link
-
- General Reactivity: 3-Bromo-2-methylacrylonitrile Product Data & Reactivity Profile. Source:Sigma-Aldrich Technical Library.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
Verifying Stereochemistry in 3-Bromo-2-methylacrylonitrile Reactions: A Comparative Guide
This guide outlines a rigorous, self-validating framework for verifying the stereochemistry of 3-Bromo-2-methylacrylonitrile and its reaction products. It addresses the common challenge of distinguishing E and Z trisubstituted alkene isomers where simple coupling constants (
Executive Summary
3-Bromo-2-methylacrylonitrile is a critical C3 synthon for introducing functionalized methacrylonitrile motifs into bioactive compounds. However, commercial supplies typically exist as a mixture of E and Z isomers (often ~60:40 or 1:1). Because the stereochemical integrity of the vinyl bromide moiety largely dictates the biological activity of the final drug candidate, precise assignment and retention verification are paramount.
This guide compares analytical techniques for assignment and provides a validated workflow for maintaining stereochemistry during palladium-catalyzed cross-coupling.
Stereochemical Assignment: The Analytical Pillars
Distinguishing the E and Z isomers of 3-bromo-2-methylacrylonitrile requires a multi-faceted approach because the molecule lacks vicinal protons, rendering standard
Pillar 1: Nuclear Overhauser Effect (NOE) — The Gold Standard
The most definitive method for assignment relies on the spatial proximity of the vinyl proton (H3) and the methyl group (Me).
-
Z-Isomer (Zusammen): The high-priority groups (Br and CN) are on the same side. Consequently, the Vinyl Proton (H) and the Methyl Group (Me) are cis (on the same side).
-
Observation: Strong NOE enhancement (>2-5%) between the vinyl proton singlet and the methyl singlet.
-
-
E-Isomer (Entgegen): The high-priority groups are on opposite sides. The Vinyl Proton (H) and Methyl Group (Me) are trans .
-
Observation: Weak or negligible NOE enhancement.
-
Pillar 2: H NMR Chemical Shift Additivity (Pascual-Meier-Simon Rules)
While NOE is definitive, chemical shift calculations provide a rapid "sanity check." The nitrile group (CN) exerts a strong anisotropic effect, typically deshielding protons trans to it more strongly than those cis to it.
| Isomer | Configuration | Geometry (H vs CN) | Calculated Shift ( | Diagnostic Trend |
| (Z)-Isomer | Br/CN cis | H trans to CN | ~7.0 - 7.2 ppm | Downfield Shift |
| (E)-Isomer | Br/CN trans | H cis to CN | ~6.4 - 6.6 ppm | Upfield Shift |
Note: Values are approximate based on solvent (CDCl3) and concentration. The relative difference (
Pillar 3: Allylic Coupling ( )
High-resolution NMR may resolve the long-range allylic coupling between the methyl group and the vinyl proton.
-
Trend: Allylic coupling is generally larger when the allylic C-H bond is parallel to the
-system. While subtle, literature often reports for similar systems, supporting the NOE data.
Decision Logic for Assignment
The following diagram illustrates the logical workflow for assigning the stereochemistry of the starting material or product.
Caption: Logic flow for definitive stereochemical assignment using NOE and Chemical Shift correlation.
Experimental Case Study: Stereoretentive Suzuki Coupling
A common application is the coupling of 3-bromo-2-methylacrylonitrile with aryl boronic acids. The following protocol demonstrates how to perform this reaction while retaining the Z or E configuration of the starting material.
Protocol: Pd-Catalyzed Cross-Coupling
Objective: Synthesize (Z)-3-aryl-2-methylacrylonitrile with >95% retention of configuration.
Reagents:
-
(Z)-3-Bromo-2-methylacrylonitrile (1.0 equiv) [Purified via silica chromatography prior to use][1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME / Water (2:1) or Toluene / Ethanol / Water
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with solvents and base. Sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition, which can lead to isomerization pathways.
-
Addition: Add the vinyl bromide, boronic acid, and Pd catalyst under a positive pressure of Argon.
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC.
-
Note: Avoid prolonged heating after consumption of starting material to prevent thermodynamic equilibration (isomerization) of the product.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography. The Z and E isomers often have distinct
values (typically in Hex/EtOAc mixtures), allowing for the removal of any minor isomer formed.
Performance Comparison:
| Parameter | (Z)-Isomer Reaction | (E)-Isomer Reaction | Notes |
| Reaction Rate | Moderate | Moderate | Sterics are similar; electronic effects dominate. |
| Stereoretention | High (>95%) | High (>95%) | Oxidative addition retains configuration for vinyl halides. |
| Isomerization Risk | Low | Low | Only occurs under harsh conditions or prolonged heating. |
| Separability | Good | Good | Isomers are separable by standard silica chromatography. |
Mechanistic Insight: Why Retention Occurs
Understanding the mechanism ensures "Expertise" in troubleshooting. The reaction proceeds via a standard Pd(0)/Pd(II) cycle.
-
Oxidative Addition: The Pd(0) inserts into the C-Br bond. This step proceeds with retention of configuration at the
carbon. -
Transmetallation: The aryl group is transferred from Boron to Palladium.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0). This step also retains the geometry established during oxidative addition.
Caption: Stereochemical pathway of Suzuki coupling showing retention of the Z-configuration.
References
-
Initial Synthesis & Pharmacological Evaluation
-
General NMR Assignment Rules (Pascual-Meier-Simon)
-
Title: 1H NMR Chemical Shifts of Vinyl Protons.[2]
- Source:Helv. Chim. Acta, 1966 (Classic Reference for Additivity Rules).
- Context: Provides the increment values for calculating chemical shifts of trisubstituted alkenes.
-
-
Stille/Suzuki Coupling Stereochemistry
Sources
Safety Operating Guide
3-Bromo-2-methylacrylonitrile proper disposal procedures
Topic: 3-Bromo-2-methylacrylonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Directive: The "Zero-Exposure" Mandate
As a Senior Application Scientist, I cannot overstate the operational precision required for 3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) . This compound is not merely "toxic"; it is a multifunctional electrophile combining the acute toxicity of nitriles with the alkylating potential of allylic bromides.
The Core Directive: Treat this substance as a Class 6.1 Toxic Liquid with lachrymatory properties.
-
Do NOT dispose of via sanitary sewer.[1]
-
Do NOT mix with non-halogenated solvents (unless unavoidable during synthesis).
-
Do NOT treat with bleach (sodium hypochlorite) indiscriminately, as this may generate cyanogen halides.
The following protocol is designed to ensure RCRA compliance , minimize the generation of acid gases (HBr/NOx) during incineration, and protect the operator from irreversible alkylation injuries.
Hazard Characterization & Waste Profiling
Before handling waste, you must understand the "Why" behind the disposal stream. This compound poses a dual threat: Systemic Toxicity (Cyanide-like effects) and Local Cytotoxicity (Alkylation).
| Parameter | Specification | Operational Implication |
| CAS Number | 150163-13-6 | Use this exact ID for waste manifests to avoid delays. |
| Hazard Class | 6.1 (Toxic) | Primary labeling requirement. |
| UN Number | 3276 (Nitriles, liquid, toxic, n.o.s.)[2][3] | Required for transport/pickup.[4] |
| Key H-Codes | H301, H311, H331, H315, H317 | Fatal/Toxic in contact with skin. Double-gloving is mandatory. |
| Reactivity | Michael Acceptor / Polymerizable | Waste containers must have headspace (10%) to prevent pressure buildup. |
| Waste Stream | Halogenated Organic | Presence of Bromine mandates high-temp incineration with acid scrubbing. |
Operational Disposal Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.
Phase 1: Segregation (The "Halogen Rule")
-
Logic: Incinerating halogens requires specific scrubbers to neutralize Hydrogen Bromide (HBr). Mixing this compound with non-halogenated waste (e.g., Acetone/Ethanol) reclassifies the entire container as "Halogenated," significantly increasing disposal costs and environmental impact.
-
Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."
-
Incompatibility Check: Ensure the waste container does NOT contain:
Phase 2: Containerization & Transfer
-
Vessel Selection: Use Amber Glass or High-Density Polyethylene (HDPE) . Avoid standard LDPE wash bottles for long-term storage as alkyl halides can sometimes permeate or degrade soft plastics over time.
-
The Transfer Protocol:
-
PPE Setup: Don Nitrile gloves (minimum 0.11mm) under laminate barrier gloves (e.g., Silver Shield) if handling pure substance. Wear chemical splash goggles.[1][7] Work strictly in a fume hood.
-
Solvent Rinse: Rinse the original vessel with a compatible halogenated solvent (e.g., Dichloromethane) or a carrier solvent like Ethyl Acetate.
-
Transfer: Pour waste into the Halogenated container using a funnel.
-
Headspace: Leave at least 10% headspace . This compound has polymerization potential; thermal expansion or slow polymerization must not rupture the vessel.
-
Phase 3: Labeling & Documentation
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: List "3-Bromo-2-methylacrylonitrile" explicitly. Do not just write "Organic Waste."
-
Hazard Check: Check the boxes for "Toxic" and "Irritant."
Workflow Visualization
The following diagrams illustrate the decision logic for waste stream assignment and the emergency spill response loop.
Figure 1: Waste Stream Decision Matrix
Caption: Logic flow for assigning 3-Bromo-2-methylacrylonitrile to the correct waste stream to ensure regulatory compliance.
Figure 2: Emergency Spill Response Loop
Caption: Immediate action protocol for spills. Note the restriction on bleach to prevent secondary toxic gas generation.
Emergency Management (Spills & Exposure)
Why "No Bleach"? While oxidative destruction is common for cyanides, the reaction of hypochlorite with bromo-nitriles can be unpredictable and exothermic, potentially releasing Cyanogen Chloride (ClCN) or Bromine gas .
The Correct Spill Protocol:
-
Isolate: If outside a fume hood, evacuate the immediate area.[1] The lachrymatory effect will be the first warning.
-
Absorb: Use an inert absorbent like Vermiculite , Diatomaceous Earth , or commercial "Universal Solvent" pads.
-
Do not use paper towels for large amounts (fire risk/rapid evaporation).
-
-
Pack: Place the absorbed material into a wide-mouth jar with a tight-sealing lid. Label as "Debris contaminated with 3-Bromo-2-methylacrylonitrile."
-
Decontaminate Surface: Wash the area with a mild surfactant (soap) and water solution. Collect the rinsate into the halogenated waste container.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 3-Bromo-2-methylacrylonitrile (CID 6370992).[8] Retrieved February 5, 2026, from [Link]
-
Washington State University. (n.d.).[1] Halogenated Solvents Disposal Guide. Environmental Health & Safety. Retrieved February 5, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[7] Retrieved February 5, 2026, from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 53744-77-7|3-Bromo-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ethz.ch [ethz.ch]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 3-Bromo-2-methylacrylonitrile | C4H4BrN | CID 6370992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Bromo-2-methylacrylonitrile
Operational Safety Guide: Handling 3-Bromo-2-methylacrylonitrile
Executive Summary & Hazard Characterization
Compound Identity: 3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6 / 52758-03-9) Signal Word: DANGER
As researchers, we often underestimate intermediates. This compound is not just a "nitrile"; it is a functionalized alkylating agent . The presence of the bromine atom on the vinyl group significantly enhances its electrophilicity, making it a potent lachrymator (tear gas agent) and a severe skin irritant with rapid transdermal absorption properties.
The "Why" Behind the Hazard:
-
Alkylating Potential: The electron-deficient double bond (activated by the nitrile group) allows the molecule to irreversibly bind to biological nucleophiles (DNA, proteins) via Michael addition.
-
Lachrymatory Effect: The bromine substituent triggers TRPA1 ion channels in the eyes and respiratory tract, causing immediate, debilitating pain and tearing even at low ppm concentrations.
-
Systemic Toxicity: As a nitrile, metabolic processing can potentially release cyanide ions, though the immediate threat is acute chemical burns and respiratory edema.
Hierarchy of Controls & PPE Matrix
Do not rely on PPE alone. The primary barrier must be Engineering Controls .
Engineering Controls (Mandatory)
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .
-
Secondary Containment: Reactions must be run in a secondary tray capable of holding 110% of the reaction volume.
Personal Protective Equipment (PPE) Selection
Standard 4-mil nitrile examination gloves are insufficient for prolonged contact with halogenated acrylonitriles. The bromine atom increases lipophilicity, allowing the compound to permeate standard rubber rapidly.
Table 1: PPE Specifications
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Inner Layer) | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeable Barrier: Laminates provide >480 min breakthrough time against small halogenated organics where nitrile fails in <15 mins. |
| Hand (Outer Layer) | Disposable Nitrile (min. 5 mil) | Dexterity & Grip: Protects the clumsy laminate inner glove from tears and provides grip. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Lachrymator Defense: Vapors bypass safety glasses. A face shield prevents skin absorption on the neck/face. |
| Respiratory | Fume Hood (Primary) . If outside hood: SCBA or PAPR with OV/AG cartridges | Warning Property Failure: The olfactory fatigue threshold is often below the toxicity threshold. You cannot rely on smell. |
| Body | Tyvek® Lab Coat (Closed front) | Particulate/Splash: Standard cotton coats absorb liquids, keeping the toxin against your skin. |
Decision Logic: PPE Selection
The following diagram outlines the decision-making process for selecting the correct protective gear based on the operation scale.
Figure 1: Decision logic for selecting PPE based on experimental scale and risk potential.
Operational Protocol: Step-by-Step
Objective: Safe transfer of 5.0g of 3-Bromo-2-methylacrylonitrile for a synthesis reaction.
Pre-Requisites:
-
Verify Fume Hood airflow.
-
Prepare a "Waste Beaker" containing 10% Sodium Thiosulfate (aq) inside the hood for immediate neutralization of contaminated pipettes/spatulas.
Step 1: Donning (The "Double-Shell" Method)
-
Apply Silver Shield (Laminate) gloves. These feel loose/crinkly.
-
Apply Standard Nitrile gloves over the laminate gloves. Tape the cuff of the laminate glove to your lab coat sleeve to bridge the gap.
Step 2: Transfer & Weighing
-
Never weigh this compound on an open benchtop balance.
-
Move the analytical balance inside the fume hood.
-
If the compound is liquid: Use a positive-displacement pipette to prevent dripping.
-
If the compound is solid: Use a disposable anti-static spatula.
-
Self-Validating Step: Place a small piece of pH paper wetted with water near the balance. If it turns red (acidic vapors from hydrolysis), your containment is breached.
Step 3: Reaction Initiation
-
Add the reagent to the reaction vessel slowly.
-
Immediate Decontamination: Immediately submerge the used pipette tip or spatula into the Thiosulfate Waste Beaker . Do not throw it in the dry trash can (this causes off-gassing).
Emergency Response & Spill Management
Scenario: You have spilled ~5mL of the reagent inside the fume hood.
Immediate Action:
-
Alert: Yell "Spill in Hood!" to alert nearby lab mates.
-
Sash Down: Lower the fume hood sash to the lowest possible position to maximize face velocity capture.
-
Assess: Do not attempt cleanup if you are experiencing eye pain or respiratory distress. Evacuate.
Cleanup Protocol (Only if safe):
-
Neutralize: Gently cover the spill with vermiculite or chem-sorb pads .
-
Decontaminate: Apply a 10% Sodium Thiosulfate solution over the absorbent.[3] The thiosulfate nucleophile attacks the alkyl bromide, displacing the bromine and reducing volatility.
-
Disposal: Scoop the wet slurry into a wide-mouth hazardous waste jar. Label as "Hazardous Waste: Toxic, Brominated Organic."
Medical First Aid:
-
Eye Contact: Flush for 15 minutes minimum.[4][5] Force eyelids open. Time it—15 minutes feels like an eternity in an emergency, but it is necessary to prevent corneal opacity.
-
Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical personnel may administer oxygen.[4][6]
Waste Disposal Strategy
Table 2: Waste Stream Segregation
| Waste Type | Disposal Path | Notes |
| Liquid Mother Liquor | Halogenated Organic Waste | Do not mix with strong acids (risk of HCN generation) or oxidizers. |
| Solid Contaminated Debris | Solid Hazardous Waste | Double-bag in polyethylene bags. Label "Lachrymator."[7] |
| Empty Containers | Triple Rinse -> Deface Label -> Glass Disposal | Rinseate must go to Halogenated Liquid Waste. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204068, 3-Bromo-2-methylacrylonitrile. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard (29 CFR 1910.1045).[8] United States Department of Labor. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Acrylonitrile. CDC. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. METHACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
